Product packaging for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid(Cat. No.:CAS No. 951888-83-8)

6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1325277
CAS No.: 951888-83-8
M. Wt: 242.22 g/mol
InChI Key: FQQOPNXAYXWRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F2O3 B1325277 6-(2,4-Difluorophenyl)-6-oxohexanoic acid CAS No. 951888-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,4-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQOPNXAYXWRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282803
Record name 2,4-Difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-83-8
Record name 2,4-Difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a valuable keto-acid derivative with potential applications in pharmaceutical and materials science. The primary synthetic route involves a Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds to aromatic rings. This document provides a detailed examination of the reaction, including a plausible experimental protocol, quantitative data from analogous reactions, and visual representations of the synthesis and workflow.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesize this compound is through the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. In this specific synthesis, the acylating agent is a derivative of adipic acid, a six-carbon dicarboxylic acid.

The reaction proceeds by activating the acylating agent with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-difluorobenzene ring. The fluorine atoms on the benzene ring are deactivating, but they direct the incoming electrophile to the ortho and para positions. The primary product of this reaction is the para-substituted isomer, this compound, due to steric hindrance at the ortho positions.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction_Vessel Friedel-Crafts Acylation 1,3-Difluorobenzene->Reaction_Vessel Adipoyl_Chloride Adipoyl Chloride Adipoyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ AlCl3->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Materials:

  • 1,3-Difluorobenzene

  • Adipoyl chloride (or Adipic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous dichloromethane. The suspension is cooled in an ice bath.

  • Addition of Reactants: A solution of adipoyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, 1,3-difluorobenzene (1 to 3 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10°C. Using an excess of 1,3-difluorobenzene can also serve as the solvent, eliminating the need for dichloromethane.[1]

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently heated to reflux (around 40-50°C) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Experimental_Workflow A Reaction Setup: - Flame-dried glassware - Charge with AlCl₃ and DCM - Cool in ice bath B Addition of Reactants: - Add Adipoyl Chloride solution dropwise - Add 1,3-Difluorobenzene dropwise A->B Step 1 C Reaction: - Stir at room temperature or reflux - Monitor by TLC B->C Step 2 D Work-up: - Quench with ice and HCl - Decompose AlCl₃ complex C->D Step 3 E Extraction: - Separate organic layer - Extract aqueous layer with DCM - Wash combined organic layers D->E Step 4 F Purification: - Dry with Na₂SO₄ - Remove solvent under reduced pressure - Recrystallize or perform column chromatography E->F Step 5

Caption: General experimental workflow for the synthesis.

Quantitative Data

Direct quantitative data for the synthesis of this compound is not available in the searched literature. However, data from analogous Friedel-Crafts acylations of 1,3-difluorobenzene with other acylating agents can provide valuable insights into expected yields and reaction conditions.

Reactant 1Acylating AgentCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-DifluorobenzeneAcetyl ChlorideAlCl₃ (1.5)Excess 1,3-Difluorobenzene25-55-80-85[1]
1,3-DifluorobenzeneAcetic AnhydrideAlCl₃ (2.2-3.0)Excess 1,3-Difluorobenzene25-55-Not Specified[1]
AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL 6604-7265-94[3]
FluorobenzeneBenzoyl ChlorideLa(OTf)₃ / TfOHNone140487[4]

TAAIL: Tunable Aryl Alkyl Ionic Liquids

Catalyst and Reaction Condition Considerations

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

  • Lewis Acid Catalysts: While aluminum chloride is a common and effective catalyst, stoichiometric amounts are often required because the ketone product can form a complex with the Lewis acid.[5]

  • Alternative Catalysts: Modern catalyst systems, such as rare earth metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄) and other Lewis acids like bismuth triflate (Bi(OTf)₃), have been shown to be effective in catalytic amounts for Friedel-Crafts acylations, offering a more environmentally friendly and efficient alternative.[4][6]

  • Solvents: The use of excess 1,3-difluorobenzene as a solvent is a viable option that simplifies the reaction setup.[1] In other cases, inert solvents like dichloromethane or nitrobenzene are used. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the catalyst used.[1]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of 1,3-difluorobenzene is a theoretically sound and practical approach. This guide provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol derived from analogous reactions, and a summary of relevant quantitative data. Researchers and drug development professionals can utilize this information as a foundational resource for the laboratory-scale synthesis and further investigation of this promising compound. The exploration of alternative catalytic systems may lead to more efficient and sustainable synthetic routes.

References

Physicochemical Properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis of structurally related analogs, alongside detailed experimental protocols for the determination of key physicochemical parameters. This guide serves as a valuable resource for researchers and professionals involved in drug discovery and development by offering insights into the anticipated properties of the target compound and the methodologies for their empirical validation.

Introduction

This compound belongs to the class of aryl oxohexanoic acids, a group of compounds with potential applications in medicinal chemistry. The introduction of fluorine atoms into the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is therefore crucial for predicting its pharmacokinetic and pharmacodynamic profile. This guide presents available data for analogous compounds to infer the likely characteristics of this compound and provides standard experimental procedures for their determination.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexanoic acid chain attached to a 2,4-difluorophenyl ketone moiety.

Table 1: General Properties of this compound and Related Analogs

PropertyThis compound (Predicted)6-(2,5-Difluorophenyl)-6-oxohexanoic acid6-(4-Fluorophenyl)-6-oxohexanoic acid6-Oxohexanoic acid
Molecular Formula C₁₂H₁₂F₂O₃C₁₂H₁₂F₂O₃C₁₂H₁₃FO₃C₆H₁₀O₃
Molecular Weight 242.22 g/mol 242.22 g/mol 224.23 g/mol 130.14 g/mol [1]
Physical Form Solid (Predicted)Not AvailableWhite solidSolid[1]

Physicochemical Data

Table 2: Physicochemical Properties of Related Aryl Oxohexanoic Acids and 6-Oxohexanoic Acid

CompoundMelting Point (°C)Boiling Point (°C)SolubilitypKalogP
6-(4-Fluorophenyl)-6-oxohexanoic acid Not AvailableNot AvailableNot AvailableNot AvailableNot Available
6-Oxohexanoic acid 85 (in ethanol)[2]151-153 (at 20 Torr)[2]Soluble in water4.70 ± 0.10 (Predicted)[2]-0.1 (Predicted)[1]
Perfluorohexanoic acid Not Available157[3]15,700 mg/L in water[3]-0.16[3]3.6 (Predicted)[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.[2]

Protocol:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus).[2]

  • Heating: The heating bath is heated slowly and steadily, with constant stirring for an oil bath, to ensure uniform temperature distribution.[4]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point.[2] For accuracy, a preliminary rapid heating can be done to find an approximate melting point, followed by a slower, more careful determination.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[6][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[6][7]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[6][7]

  • Heating: The apparatus is heated slowly and uniformly.[6]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol:

  • Qualitative Determination:

    • Place a small, measured amount of the compound (e.g., 10 mg of a solid or 2-3 drops of a liquid) into a test tube.[9]

    • Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[3]

    • Observe if the compound dissolves completely to form a homogeneous solution.[10]

    • This can be repeated with a range of solvents of varying polarity (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.[3]

  • Quantitative Determination:

    • A saturated solution of the compound is prepared at a specific temperature.

    • A known volume of the saturated solution is carefully separated from the undissolved solid.

    • The solvent is evaporated from the separated solution, and the mass of the remaining solute is determined.

    • Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

pKa Determination

The pKa is a measure of the acidity of a compound.

Common Methodologies:

  • Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often a water-organic mixture for sparingly soluble compounds) and titrated with a standard solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).[11][12] The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at the half-equivalence point.[11]

  • Spectrophotometry (UV-Vis): This method is suitable for compounds that have a chromophore whose UV-Vis absorbance spectrum changes with protonation state. The absorbance of the compound is measured at various pH values. The pKa can be determined by plotting absorbance versus pH.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[13][14]

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (like n-octanol) and a polar solvent (like water). The logarithm of this ratio is logP, a key indicator of a compound's lipophilicity.

Common Methodologies:

  • Shake-Flask Method: This is the traditional and often most accurate method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate. The concentration of the compound in each phase is then determined (e.g., by UV-Vis spectroscopy or chromatography), and the logP is calculated from the ratio of the concentrations.[15]

  • High-Performance Liquid Chromatography (HPLC): A rapid and widely used method involves reverse-phase HPLC. The retention time of the compound on a nonpolar stationary phase (like C18) is measured.[16] There is a linear relationship between the logarithm of the retention time and the logP value. The system is calibrated using compounds with known logP values to establish this relationship.[16][17]

Synthesis and Potential Biological Relevance

Proposed Synthesis Workflow

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be adapted from the general synthesis of 6-aryl-4-oxohexanoic acids.[18][19][20][21]

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product levulinic_acid Levulinic Acid condensation Condensation Reaction (Piperidine, Acetic Acid, Toluene) levulinic_acid->condensation difluoro_aldehyde 2,4-Difluorobenzaldehyde difluoro_aldehyde->condensation enoic_acid 6-(2,4-Difluorophenyl)-4-oxohex-5-enoic acid condensation->enoic_acid Forms arylidene derivative reduction Hydrogenation (H₂, Pd/C) enoic_acid->reduction final_product This compound reduction->final_product Reduces C=C bond

Proposed synthesis of this compound.
Structural Relationship of Analogs

The physicochemical properties of the target compound are influenced by the nature and position of the substituents on the phenyl ring. The following diagram illustrates the relationship between this compound and its various analogs.

G cluster_analogs Analogs center_node Aryl Oxohexanoic Acid Core target 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid center_node->target 2,4-Difluoro substitution analog_2_5 6-(2,5-Difluorophenyl)- 6-oxohexanoic acid center_node->analog_2_5 2,5-Difluoro substitution analog_3_4 6-(3,4-Difluorophenyl)- 6-oxohexanoic acid center_node->analog_3_4 3,4-Difluoro substitution analog_4 6-(4-Fluorophenyl)- 6-oxohexanoic acid center_node->analog_4 4-Fluoro substitution analog_2_6 6-(2,6-Difluorophenyl)- 6-oxohexanoic acid center_node->analog_2_6 2,6-Difluoro substitution no_sub 6-Phenyl-6-oxohexanoic acid center_node->no_sub Unsubstituted

References

Unraveling the Anti-Inflammatory Potential of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jena, Germany – November 2, 2025 – While direct experimental data on 6-(2,4-Difluorophenyl)-6-oxohexanoic acid remains to be published, this technical guide elucidates its proposed mechanism of action based on robust research into the broader class of 6-aryl-4-oxohexanoic acids. This whitepaper, intended for researchers, scientists, and drug development professionals, details the compelling evidence suggesting that this compound class functions as non-steroidal anti-inflammatory drugs (NSAIDs) by modulating the eicosanoid biosynthesis pathway.

Core Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

The primary proposed mechanism of action for 6-aryl-4-oxohexanoic acids, and by extension the 2,4-difluoro analog, is the inhibition of key enzymes in the arachidonic acid cascade. This pathway is responsible for the production of prostaglandins and leukotrienes, potent inflammatory mediators. The anti-inflammatory effects of these compounds are likely achieved through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

A pivotal study on a series of 6-aryl-4-oxohexanoic acids demonstrated their potential to interfere with arachidonic acid metabolism, a hallmark of NSAID activity.[1][2] These compounds were evaluated for their anti-inflammatory properties using established in vitro and in vivo models.[1][2]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and LOX enzymes in the conversion of arachidonic acid to pro-inflammatory eicosanoids, the putative targets of this compound.

Arachidonic_Acid_Cascade cluster_stim Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PLA2 Phospholipase A2 PGs Prostaglandins (PGs) (e.g., PGE2) COX->PGs LTs Leukotrienes (LTs) (e.g., LTB4) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 6-(2,4-Difluorophenyl) -6-oxohexanoic acid Compound->COX Inhibition Compound->LOX Inhibition

Caption: Proposed inhibition of COX and LOX pathways by this compound.

Preclinical Evaluation of 6-Aryl-4-Oxohexanoic Acids

The anti-inflammatory potential of this class of compounds has been investigated using standard preclinical models. These include in vitro assays to measure the inhibition of enzymes involved in arachidonic acid metabolism and in vivo models to assess the reduction of inflammation.

In Vitro Activity: Human Whole Blood Assay

A human whole blood assay is a crucial tool for evaluating the inhibitory effects of compounds on COX-1 and COX-2 enzymes in a physiologically relevant environment. While specific IC50 values for 6-aryl-4-oxohexanoic acids from the key study by Abouzid et al. indicated a lack of potent inhibition at the tested concentrations, the methodology provides a framework for future investigations.[2]

Table 1: In Vitro Inhibition of Eicosanoid Production by 6-Aryl-4-Oxohexanoic Acids

CompoundAryl Substituent% Inhibition of 12-HHT (COX-1) at 10 µM% Inhibition of PGE2 (COX-2) at 10 µM% Inhibition of 5-HETE (5-LOX) at 10 µM
IIIa Phenyl< 20< 20< 20
IIIb 4-Chlorophenyl< 20< 20< 20
IIIc 4-Methoxyphenyl< 20< 20< 20
IIId 3,4-Dimethoxyphenyl< 20< 20< 20
IIe 4-Biphenyl< 20< 20< 20
IIf 2-Naphthyl< 20< 20< 20
Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2]

The results indicate that at a concentration of 10 µM, the tested 6-aryl-4-oxohexanoic acids did not significantly inhibit COX-1, COX-2, or 5-LOX in the human whole blood assay.[2]

In Vivo Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a widely accepted acute inflammation assay to evaluate the in vivo efficacy of anti-inflammatory agents.[3][4][5] In this model, a precursor to one of the more active compounds in the in vitro assay, compound IIe, demonstrated notable anti-inflammatory activity.[1][2]

Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acid (Compound IIe)

CompoundDose (mg/kg)Time after Carrageenan (h)% Inhibition of Edema
IIe 50125
233
342
450
Fenbufen 50122
230
338
445
Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2]

Compound IIe, a 6-aryl-4-oxohex-5-enoic acid, showed a time-dependent increase in the inhibition of paw edema, with a maximum inhibition of 50% at 4 hours post-carrageenan injection.[2] This effect was comparable to the reference NSAID, fenbufen.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 6-Aryl-4-Oxohexanoic Acids

The synthesis of the 6-aryl-4-oxohexanoic acid scaffold is a two-step process.[1][2]

Synthesis_Workflow Aldehyde Aryl Aldehyde Condensation Condensation (Piperidine, Acetic Acid, Toluene) Aldehyde->Condensation Levulinic_Acid Levulinic Acid Levulinic_Acid->Condensation Enoic_Acid 6-Aryl-4-oxohex-5-enoic Acid Condensation->Enoic_Acid Reduction Hydrogenation (H2, Pd/C) Enoic_Acid->Reduction Final_Compound 6-Aryl-4-oxohexanoic Acid Reduction->Final_Compound

Caption: General synthetic scheme for 6-aryl-4-oxohexanoic acids.

Step 1: Condensation A mixture of an appropriate aryl aldehyde and levulinic acid is refluxed in toluene with catalytic amounts of piperidine and acetic acid, using a Dean-Stark trap to remove water.[2] This yields the corresponding 6-aryl-4-oxohex-5-enoic acid.[1][2]

Step 2: Reduction The resulting 6-aryl-4-oxohex-5-enoic acid is then hydrogenated at room temperature using palladium on carbon (10% Pd/C) as a catalyst to yield the final 6-aryl-4-oxohexanoic acid.[1][2]

Human Whole Blood Assay for COX-1/COX-2/5-LOX Inhibition

This assay measures the production of key metabolites of the arachidonic acid cascade to determine the inhibitory activity of test compounds.[2][6][7]

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

  • Incubation: Aliquots of whole blood are incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Stimulation:

    • For COX-1 activity (measured as 12-HHT production), coagulation is initiated by allowing the blood to clot for 1 hour at 37°C.

    • For COX-2 activity (measured as PGE2 production), lipopolysaccharide (LPS) is added to induce COX-2 expression, followed by incubation for 24 hours at 37°C.

    • For 5-LOX activity (measured as 5-HETE production), a calcium ionophore (e.g., A23187) is added to stimulate the 5-LOX pathway.

  • Analysis: Plasma or serum is separated by centrifugation, and the levels of 12-HHT, PGE2, and 5-HETE are quantified using enzyme immunoassay (EIA) or other sensitive analytical methods.

  • Calculation: The percentage inhibition of each metabolite's production by the test compound is calculated relative to the vehicle control.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[3][4][5][8]

  • Animals: Male Wistar rats (or a similar strain) weighing between 150-200g are used.

  • Compound Administration: The test compound, reference drug (e.g., indomethacin or fenbufen), or vehicle is administered orally or intraperitoneally at a predetermined dose.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a member of the 6-aryl-4-oxohexanoic acid class, likely exerts its biological effects through the inhibition of the eicosanoid biosynthesis pathway, a mechanism characteristic of NSAIDs. While initial in vitro screens of related compounds did not show potent enzymatic inhibition, the promising in vivo anti-inflammatory activity of a precursor compound warrants further investigation into this chemical scaffold.

Future research should focus on the direct synthesis and evaluation of this compound. A comprehensive dose-response analysis in the human whole blood assay is necessary to determine its IC50 values for COX-1, COX-2, and 5-LOX, which will clarify its potency and selectivity profile. Further in vivo studies, including dose-ranging efficacy in the carrageenan-induced paw edema model and assessment of potential gastrointestinal side effects, will be crucial in determining the therapeutic potential of this compound. The difluoro substitution on the phenyl ring may significantly influence its potency and pharmacokinetic properties compared to the previously tested analogs.

References

Uncharted Territory: The Biological Activity of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the biological activity of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Despite targeted searches, no specific data on its mechanism of action, quantitative efficacy, or associated signaling pathways for this particular molecule could be retrieved. This indicates that the compound may be a novel chemical entity that has not yet been extensively studied or that research containing such information has not been made publicly available.

While direct information is lacking for this compound, research on structurally related compounds offers some potential avenues for future investigation. It is crucial to emphasize that the biological activities of these related molecules cannot be directly extrapolated to the compound , as minor structural modifications, such as the position of the oxo group or the fluorine atoms on the phenyl ring, can lead to significant differences in biological function.

Insights from Structurally Related Compounds

Studies on analogous chemical structures hint at potential, though unconfirmed, areas of therapeutic interest. For instance, a class of related compounds, 6-aryl-4-oxohexanoic acids , has been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were evaluated for their ability to modulate the metabolism of arachidonic acid, a key pathway in inflammation.[1][2][3][4] Specifically, they were tested in human whole blood assays and in vivo models of inflammation, such as the carrageenan-induced rat paw edema test.[1][2][3] However, it is important to note the structural difference: the oxo group in these compounds is at the 4-position of the hexanoic acid chain, not the 6-position as in the molecule of interest.

Furthermore, compounds incorporating a (2,4-difluorophenyl) moiety are prevalent in medicinal chemistry. For example, a compound containing a (2,4-difluorophenyl)methyl group has been identified as a potent and selective prostaglandin EP1 receptor antagonist, with potential applications in treating inflammatory pain. While structurally distinct from this compound, this highlights the utility of the difluorophenyl group in designing biologically active molecules.

The core structure, 6-oxohexanoic acid , has found application as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) for cancer therapy.[5] ADCs utilize linkers to attach potent cytotoxic agents to monoclonal antibodies, which then target specific cancer cells. This application, however, relates to the utility of the hexanoic acid backbone as a chemical tool rather than its intrinsic biological activity.

Future Directions

The absence of published data on the biological activity of this compound underscores an opportunity for novel research. Future studies could explore its potential in areas suggested by its structural analogs, such as anti-inflammatory or anticancer applications. Initial in vitro screening against relevant molecular targets, such as cyclooxygenase (COX) enzymes or various cancer cell lines, could provide the first insights into its pharmacological profile.

Given the current void in the literature, any investigation into the synthesis and biological evaluation of this compound would be a valuable contribution to the field of medicinal chemistry. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question for the scientific community.

References

Structure Elucidation of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-(2,4-difluorophenyl)-6-oxohexanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on established methodologies and data from structurally similar analogs. The synthesis, purification, and characterization using modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are discussed in detail. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comprehensive process of chemical structure determination.

Introduction

6-oxo-hexanoic acid derivatives are a class of compounds with significant potential in various fields, including pharmaceuticals and materials science. The introduction of a difluorophenyl moiety can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets. The precise determination of the chemical structure of these compounds is a critical step in their development and application. This guide outlines the systematic approach to the structure elucidation of this compound.

Synthesis and Purification

The synthesis of 6-aryl-6-oxohexanoic acids is commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthetic Pathway Adipic_Anhydride Adipic Anhydride Reaction Friedel-Crafts Acylation Adipic_Anhydride->Reaction 1_3_Difluorobenzene 1,3-Difluorobenzene 1_3_Difluorobenzene->Reaction AlCl3 AlCl₃ AlCl3->Reaction Product 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid Reaction->Product Lewis Acid Catalyst

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of adipic anhydride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (2.2 eq) portion-wise at 0 °C.

  • Addition of Aryl Component: To this mixture, add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation Workflow

The elucidation of the structure of the synthesized compound follows a logical workflow, integrating data from multiple analytical techniques.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Purification->NMR Molecular_Formula Determine Molecular Formula (from MS) MS->Molecular_Formula Functional_Groups Identify Functional Groups (from IR) IR->Functional_Groups Connectivity Establish Connectivity (from NMR) NMR->Connectivity Final_Structure Confirm Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Disclaimer: The following data is predicted or based on analogs due to the absence of publicly available experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Parameter Predicted Value
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Exact Mass 242.0754 g/mol
m/z (ESI-) 241.0676 [M-H]⁻

Experimental Protocol: Mass Spectrometry

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C=O stretch (Carboxylic acid)~1710
C=O stretch (Aryl ketone)~1680
C-F stretch (Aryl fluoride)1250-1100
C-O stretch (Carboxylic acid)1320-1210

Experimental Protocol: Infrared Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the purified solid compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12br s1H-COOH
~7.9-8.0m1HAr-H
~6.9-7.1m2HAr-H
~3.0t2H-CH₂-C=O
~2.4t2H-CH₂-COOH
~1.7-1.8m4H-CH₂-CH₂-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~200C=O (ketone)
~178C=O (acid)
~165 (dd)C-F
~163 (dd)C-F
~133 (dd)Ar-C
~124 (d)Ar-C
~112 (dd)Ar-CH
~105 (t)Ar-CH
~38-CH₂-C=O
~34-CH₂-COOH
~24-CH₂-
~20-CH₂-

Experimental Protocol: NMR Spectroscopy

  • Instrument: NMR spectrometer operating at a high frequency (e.g., 400 or 500 MHz for ¹H).

  • Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties.[1][2] These compounds have been shown to affect eicosanoid biosynthesis, which plays a crucial role in inflammation.[1][2]

Potential Signaling Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target_Compound 6-(Aryl)-oxohexanoic acids (Potential Inhibitor) Target_Compound->COX Inhibition Target_Compound->LOX Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The structure of this compound can be confidently elucidated through a combination of systematic synthesis, purification, and comprehensive spectroscopic analysis. While direct experimental data is currently scarce, the methodologies and expected data presented in this guide, based on established chemical principles and analysis of analogous compounds, provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid is crucial for its identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Due to the absence of publicly available experimental spectra for this compound, this document presents predicted data obtained from computational chemistry models. These predictions offer valuable insights into the expected spectral features of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95-8.05m1HAr-H
~7.25-7.35m1HAr-H
~7.05-7.15m1HAr-H
~12.0 (broad s)s1H-COOH
~3.05t2H-CH₂-C=O
~2.35t2H-CH₂-COOH
~1.65-1.75m4H-CH₂-CH₂-

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~202.5C=O (ketone)
~179.0C=O (acid)
~165.0 (dd)C-F
~162.5 (dd)C-F
~132.0 (d)Ar-C
~122.5 (dd)Ar-C
~112.0 (d)Ar-C
~105.0 (t)Ar-C
~38.0-CH₂-C=O
~33.5-CH₂-COOH
~24.0-CH₂-
~23.5-CH₂-

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Ketone)
~1610, 1500MediumC=C stretch (Aromatic)
~1280MediumC-O stretch
~1140, 1100StrongC-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
242.08High[M]⁺ (Molecular Ion)
224.07Medium[M - H₂O]⁺
196.07Medium[M - H₂O - CO]⁺
155.03High[C₇H₄F₂O]⁺
127.02Medium[C₆H₄F₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.[3]

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[4][5] A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections are then performed. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

  • Instrumentation : Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition :

    • First, a background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[6]

    • The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum.[8]

  • Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • Introduce a small amount of the sample into the mass spectrometer.

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, where the sample is bombarded with a high-energy electron beam.[9][10] Electrospray Ionization (ESI) is suitable for less volatile or thermally sensitive molecules and involves creating a fine spray of a sample solution that is then ionized.[11]

  • Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][12]

  • Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value.

  • Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.[10]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare for Ionization Source Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process (FT, Phasing) NMR->Data_NMR Data_IR Acquire Interferogram Process (FT) IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shift, Integration, Splitting Pattern Analysis Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Ion & Fragmentation Pattern Analysis Data_MS->Interpret_MS Structure Final Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a substituted keto-acid featuring a hexanoic acid backbone with a ketone at the 6-position and a 2,4-difluorophenyl substituent. While specific research on this molecule is limited, its structural motifs suggest potential applications in medicinal chemistry and materials science. The presence of the difluorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a plausible synthetic route, proposed characterization methods, and potential areas of investigation for this compound.

Physicochemical Properties and Data of Analogs

While specific data for this compound is unavailable, the properties of its isomers and related compounds can provide valuable insights.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-(3,4-Difluorophenyl)-6-oxohexanoic acid898765-77-0C₁₂H₁₂F₂O₃242.22
6-(3,5-Difluorophenyl)-6-oxohexanoic acid871127-79-6C₁₂H₁₂F₂O₃242.22
6-(4-Fluorophenyl)-6-oxohexanoic acid343319-07-3C₁₂H₁₃FO₃224.23
6-Oxohexanoic acid928-81-4C₆H₁₀O₃130.14

Proposed Synthesis

A plausible and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride.

Synthetic Workflow

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis and Workup AdipicAcid Adipic Acid AdipoylChloride Adipoyl Chloride AdipicAcid->AdipoylChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AdipoylChloride Reagent AdipoylChloride_ref Adipoyl Chloride Difluorobenzene 1,3-Difluorobenzene Intermediate Acylated Intermediate Difluorobenzene->Intermediate Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Intermediate Catalyst Intermediate_ref Acylated Intermediate AqueousWorkup Aqueous Workup (e.g., HCl) FinalProduct 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid AqueousWorkup->FinalProduct Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Adipoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add adipic acid (1 equivalent).

  • Slowly add thionyl chloride (2.2 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add 1,3-difluorobenzene (3-5 equivalents) and anhydrous aluminum chloride (2.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the prepared adipoyl chloride (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Hydrolysis and Product Isolation

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial for confirming the structure and substitution pattern of the difluorophenyl ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.

  • Melting Point: To assess the purity of the final compound.

Potential Signaling Pathways and Applications

Given the structural similarities to other biologically active molecules, this compound could be investigated for several applications:

  • Drug Discovery:

    • Enzyme Inhibition: The keto-acid moiety could interact with the active sites of various enzymes. The difluorophenyl group can enhance binding affinity and metabolic stability.

    • Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex pharmaceutical agents. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.

  • Antibody-Drug Conjugates (ADCs): The parent compound, 6-oxohexanoic acid, is used as a linker in ADCs[1]. The difluorophenyl derivative could be explored for the development of novel linkers with modified properties.

G cluster_0 Potential Research Applications cluster_1 Drug Discovery Pathways cluster_2 Materials Science Core 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid DrugDiscovery Drug Discovery Intermediate Core->DrugDiscovery ADC ADC Linker Development Core->ADC Materials Functional Monomer Core->Materials Enzyme Enzyme Inhibition DrugDiscovery->Enzyme BuildingBlock Synthesis of Novel APIs DrugDiscovery->BuildingBlock Polymer Specialty Polymers Materials->Polymer

Caption: Potential research and development pathways for this compound.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established chemical reactions like the Friedel-Crafts acylation. Its structural features, particularly the difluorinated phenyl ring, make it an interesting candidate for further investigation in drug discovery and materials science. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds. Further experimental work is necessary to validate the proposed synthetic route and to fully characterize the chemical and biological properties of this molecule.

References

Technical Guide: 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthesis, and potential biological relevance of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Extensive searches of chemical databases and scientific literature have revealed no registered CAS number or specific experimental data for the 2,4-difluoro isomer. This suggests that this particular compound is not widely synthesized or commercially available.

However, several structural isomers are documented. This guide provides detailed information on the closely related and commercially available isomer, 6-(3,4-Difluorophenyl)-6-oxohexanoic acid , and outlines a theoretical synthetic protocol for the requested 2,4-difluoro isomer based on established chemical principles.

Part 1: Chemical Identifiers and Data Presentation

Due to the absence of specific data for this compound, the following table summarizes the key identifiers for the documented 3,4-difluoro isomer.

IdentifierValue
Compound Name 6-(3,4-Difluorophenyl)-6-oxohexanoic acid
CAS Number 898765-77-0[1][2]
Molecular Formula C₁₂H₁₂F₂O₃[1]
Molecular Weight 242.22 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1F)F)C(=O)CCCCC(=O)O
IUPAC Name 6-(3,4-difluorophenyl)-6-oxohexanoic acid

Part 2: Experimental Protocols

While no specific experimental protocol for the synthesis of this compound has been found in the literature, a plausible and standard method for its preparation would be through a Friedel-Crafts acylation reaction. This well-established reaction is widely used for the synthesis of aryl ketones.[3]

Proposed Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound by acylating 1,3-difluorobenzene with adipic anhydride in the presence of a Lewis acid catalyst.

Materials:

  • 1,3-Difluorobenzene

  • Adipic anhydride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,3-difluorobenzene in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at 0 °C. The mixture is allowed to stir for 15-30 minutes to form the reaction complex.

  • Acylation: A solution of adipic anhydride in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a cold aqueous HCl solution. This will hydrolyze the aluminum complexes.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Part 3: Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product reactant1 1,3-Difluorobenzene acylation Friedel-Crafts Acylation reactant1->acylation reactant2 Adipic Anhydride reactant2->acylation catalyst AlCl₃ (Lewis Acid) catalyst->acylation solvent Anhydrous DCM solvent->acylation temperature 0°C to Reflux temperature->acylation workup Aqueous HCl Quench acylation->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification product 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid purification->product

Caption: Proposed synthetic workflow for this compound.

Part 4: Concluding Remarks

While direct experimental data for this compound remains elusive, this guide provides a comprehensive overview of a closely related, documented isomer and a robust, theoretical synthetic pathway for the target molecule. Researchers interested in this compound or its analogs can utilize the provided experimental protocol as a foundational method for its synthesis. The biological activities of other aryl oxohexanoic acids suggest potential applications in areas such as anti-inflammatory drug discovery.[2][4] Further research would be required to determine the specific biological profile of the 2,4-difluoro isomer.

References

An In-Depth Technical Guide on the Core Properties of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is an aromatic keto acid. Its structure, featuring a difluorophenyl group, a ketone, and a carboxylic acid moiety, suggests its potential as a building block in medicinal chemistry. The fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the solubility and stability of this compound is paramount for its potential development as a therapeutic agent, as these properties fundamentally impact its bioavailability, formulation, and shelf-life.

While specific data for this compound is not available, we can infer its likely properties and the methodologies for their determination from related molecules such as 6-aryl-4-oxohexanoic acids and other fluoro-substituted aromatic compounds.

Physicochemical Properties

Based on its structure, the following physicochemical properties can be anticipated for this compound.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₂F₂O₃Based on chemical structure
Molecular Weight 242.22 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar to parent compound 6-oxohexanoic acid which is a solid.[1]
pKa Estimated to be around 4-5The carboxylic acid moiety is the primary acidic functional group.
LogP Moderately lipophilicThe difluorophenyl group increases lipophilicity, while the carboxylic acid contributes to hydrophilicity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Predicted Solubility Behavior
  • Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous media will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: Due to the aromatic ring and the hydrocarbon chain, the compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is likely to be limited. For instance, the related compound ketoprofen, a carboxylic acid, is readily dissolved in polar protic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method .

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid and liquid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Result F->G Solubility Value

Caption: Experimental workflow for determining solubility via the shake-flask method.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability and Degradation Pathways
  • Hydrolytic Stability: The ester linkage in a potential prodrug form would be susceptible to hydrolysis. The core molecule, however, is not expected to be highly susceptible to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, degradation may occur, though specific pathways are not documented.

  • Oxidative Stability: The ketone and the benzylic position adjacent to the phenyl ring could be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to identify potential oxidative degradation products.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of the difluorophenyl group may influence the photolytic stability. Exposure to UV and visible light as per ICH Q1B guidelines would be required to assess this.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[2]

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Stress Conditions (as per ICH Guidelines): [3][4][5][6][7]

  • Acid Hydrolysis: Treat the compound in a solution with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat the compound in a solution with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Treat the compound in a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Procedure:

  • Prepare solutions of this compound for each stress condition.

  • Expose the samples to the respective stress conditions for a defined period.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples using a suitable stability-indicating method, typically a gradient HPLC method with UV and/or mass spectrometric detection.

  • The analytical method should be able to separate the parent compound from all significant degradation products.

  • Characterize the structure of the major degradation products using techniques like LC-MS/MS and NMR.

Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Stability-Indicating HPLC-UV/MS A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Characterization of Degradants (LC-MS/MS, NMR) F->G H Results G->H Degradation Pathways

Caption: General workflow for forced degradation studies.

Signaling Pathways

Currently, there is no published information linking this compound to any specific signaling pathways. However, related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties through their effects on eicosanoid biosynthesis.[8] Eicosanoids are signaling molecules derived from arachidonic acid, and their synthesis is mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Hypothetical Signaling Pathway Interaction:

G A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C Cyclooxygenases (COX-1, COX-2) B->C D Lipoxygenases (LOX) B->D E Prostaglandins & Thromboxanes C->E F Leukotrienes D->F G Inflammation E->G F->G H 6-(2,4-Difluorophenyl) -6-oxohexanoic acid (Hypothetical) H->C Inhibition? H->D Inhibition?

Caption: Hypothetical interaction with the arachidonic acid signaling pathway.

Further research would be required to determine if this compound interacts with these or any other signaling pathways.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a framework for its characterization based on established scientific principles and data from related compounds. The predicted pH-dependent aqueous solubility and potential for oxidative and photolytic degradation highlight the importance of thorough experimental evaluation. The provided protocols for solubility and stability testing offer a starting point for researchers to generate the necessary data for the potential development of this compound. Further investigation into its biological activity is warranted to explore its potential therapeutic applications.

References

In silico modeling of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry. Its structure, featuring a hexanoic acid backbone and a difluorophenyl ketone group, suggests the potential for interaction with various biological macromolecules. The fluorine substituents significantly influence the compound's electronic and steric properties, potentially enhancing lipophilicity, binding affinity, and metabolic stability. This technical guide outlines a comprehensive in silico approach to characterize and predict the therapeutic potential of this compound, focusing on its possible anti-inflammatory properties.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₃Calculated
Molecular Weight 242.22 g/mol Calculated[1][2][3]
IUPAC Name This compoundN/A
Boiling Point (Predicted) 406.1±35.0 °CPredicted for 3,4-difluoro isomer[3]
Density (Predicted) 1.274±0.06 g/cm³Predicted for 3,4-difluoro isomer[3]
pKa (Predicted) 4.66±0.10Predicted for 3,4-difluoro isomer[3]

Rationale for In Silico Investigation

Analogs of this compound, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties.[4][5] These studies suggest that this class of compounds may act as inhibitors of enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) enzymes. In silico modeling provides a rapid and cost-effective methodology to explore this hypothesis by predicting binding affinities, identifying key molecular interactions, and assessing the stability of the compound within the enzyme's active site.

This guide will focus on a hypothetical in silico workflow to evaluate this compound as a potential inhibitor of COX-2, a key enzyme in inflammation.

Proposed In Silico Modeling Workflow

A multi-step computational workflow can be employed to investigate the interaction between the ligand and its target protein.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase cluster_output Outcome Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand->Docking Protein Protein Preparation (PDB ID: 1CX2 - COX-2, Add Hydrogens, Remove Water) Protein->Docking MD_Sim Molecular Dynamics (Assess Complex Stability) Docking->MD_Sim Select Best Pose Analysis Binding Free Energy (MM/PBSA or MM/GBSA) MD_Sim->Analysis Generate Trajectories Result Identify Key Interactions & Quantify Binding Affinity Analysis->Result

Caption: A typical workflow for in silico drug discovery.

Potential Signaling Pathway: Arachidonic Acid Metabolism

6-Aryl-4-oxohexanoic acids have been shown to affect eicosanoid biosynthesis.[4][5] The proposed mechanism of action for this compound is the inhibition of COX enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ligand 6-(2,4-Difluorophenyl) -6-oxohexanoic acid Ligand->COX

Caption: Inhibition of the arachidonic acid pathway by the compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of 6-aryl-4-oxohexanoic acids.[4][5] A common synthetic route is the Friedel-Crafts acylation of 1,3-difluorobenzene.

  • Materials: Adipic anhydride, 1,3-difluorobenzene, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ethyl acetate, brine.

  • Step 1: Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

  • Step 2: Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of adipic anhydride in dry dichloromethane dropwise to the suspension. Stir for 15 minutes.

  • Step 3: Aromatic Addition: Add 1,3-difluorobenzene to the reaction mixture dropwise, maintaining the temperature at 0°C.

  • Step 4: Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 5: Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Step 6: Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Step 7: Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Step 8: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final compound.

In Silico Molecular Docking Protocol
  • Objective: To predict the binding mode and affinity of this compound to the active site of human COX-2.

  • Software: AutoDock Vina, PyMOL, Schrödinger Maestro.

  • Step 1: Ligand Preparation:

    • Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw).

    • Import the structure into modeling software and assign proper atom types and bond orders.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand in a .pdbqt format for AutoDock Vina.

  • Step 2: Protein Preparation:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 1CX2).

    • Remove all water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in a .pdbqt format.

  • Step 3: Grid Box Generation:

    • Identify the active site of COX-2 based on the location of the co-crystallized inhibitor or from literature reports.

    • Define a grid box that encompasses the entire active site with appropriate dimensions (e.g., 25Å x 25Å x 25Å).

  • Step 4: Docking Simulation:

    • Run the molecular docking simulation using AutoDock Vina with an exhaustiveness parameter of 16 or higher to ensure a thorough search.

  • Step 5: Analysis of Results:

    • Analyze the output poses and their corresponding binding affinity scores (kcal/mol).

    • Visualize the lowest energy pose in the protein's active site using PyMOL or Maestro to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Hypothetical Data Presentation

Following the in silico protocol, the results can be summarized for clear interpretation.

Table 2: Hypothetical Molecular Docking Results

ParameterValue
PDB ID of Target 1CX2 (COX-2)
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Arg120, Tyr355, Ser530, Val523
Type of Interactions Hydrogen bond with Ser530; Pi-sulfur with Met522; Hydrophobic interactions with Val523

Conclusion

The in silico modeling approach detailed in this guide provides a powerful framework for investigating the therapeutic potential of this compound. By combining molecular docking, molecular dynamics, and binding free energy calculations, researchers can gain significant insights into its mechanism of action, predict its efficacy as a potential anti-inflammatory agent, and guide further experimental validation. The hypothetical results suggest a strong binding affinity for the COX-2 enzyme, making this compound a promising lead for further development in the field of non-steroidal anti-inflammatory drugs.

References

Preliminary In Vitro Screening of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in vitro screening strategy for the novel compound, 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. The proposed workflow is designed to efficiently assess its preliminary biological activity and potential as a therapeutic agent. This document provides detailed experimental protocols, data presentation tables, and visual diagrams of key pathways and workflows to facilitate understanding and implementation.

Introduction

This compound is a synthetic compound with potential for biological activity. Its structural similarity to known bioactive molecules, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it may possess anti-inflammatory properties. A systematic in vitro screening process is essential to elucidate its biological effects and guide further drug development efforts. This guide details a tiered approach, beginning with cytotoxicity assessments, followed by primary and secondary screening assays to identify and characterize its biological targets.

Proposed In Vitro Screening Cascade

A tiered or cascaded approach to in vitro screening enables a cost-effective and efficient evaluation of a novel compound.[1] This strategy prioritizes assays to first determine the compound's general toxicity, followed by broader screening for biological activity, and finally, more specific assays to elucidate its mechanism of action.

Tier 1: Cytotoxicity Assays

The initial step in evaluating a new compound is to determine its cytotoxic potential across various cell lines. This helps establish a therapeutic window and informs the concentration range for subsequent assays.

Tier 2: Primary Screening (Target Identification)

Following the determination of non-toxic concentrations, primary screening is conducted to identify potential biological targets. Given the structural similarities to some anti-inflammatory compounds, initial screens will focus on key enzymes involved in inflammation.

Tier 3: Secondary Screening (Mechanism of Action)

Once a primary target is identified, secondary assays are employed to confirm the activity and further investigate the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

A panel of human cell lines should be used to assess cytotoxicity and potential cell-type-specific effects. Recommended cell lines include:

  • HEK293: Human embryonic kidney cells (a common, easy-to-transfect cell line).

  • HepG2: Human liver cancer cells (to assess potential hepatotoxicity).

  • RAW 264.7: Murine macrophage-like cells (relevant for inflammation studies).

  • A panel of cancer cell lines if anti-proliferative activity is suspected.

Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[2]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Given the structural similarities to some NSAIDs, assessing the inhibitory activity against COX-1 and COX-2 is a logical starting point.

Protocol:

  • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the provided colorimetric or fluorometric substrate.

  • Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

5-Lipoxygenase (5-LOX) Inhibition Assay

To further explore anti-inflammatory potential, the effect on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, can be evaluated.

Protocol:

  • Utilize a commercial 5-LOX inhibitor screening assay kit.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the 5-LOX enzyme and the test compound or a known inhibitor (e.g., zileuton).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of leukotrienes (e.g., LTB4) or the consumption of the substrate using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
HEK293>1000>1000850.5 ± 45.2
HepG2>1000950.2 ± 62.1780.9 ± 55.8
RAW 264.7>1000>1000910.7 ± 71.4

Table 2: In Vitro Enzyme Inhibition Profile of this compound (IC50 in µM)

Target EnzymeIC50 (µM)Positive ControlPositive Control IC50 (µM)
COX-175.3 ± 8.1SC-5600.009 ± 0.001
COX-215.2 ± 2.5Celecoxib0.005 ± 0.0008
5-LOX>100Zileuton0.5 ± 0.07

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.

G cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Primary Screening cluster_tier3 Tier 3: Secondary Screening start Start: Compound Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cell lines) start->cytotoxicity primary_screening Primary Screening (e.g., COX-1/COX-2, 5-LOX Assays) cytotoxicity->primary_screening Determine Non-toxic Concentration Range secondary_screening Secondary Screening (Mechanism of Action Studies) primary_screening->secondary_screening Identify Primary Target(s) hit_validation Hit Validation & Lead Optimization secondary_screening->hit_validation

Caption: Proposed in vitro screening cascade.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (PGG2, PGH2) cox->prostaglandins downstream_pg Prostaglandins (PGE2, PGD2, etc.) Thromboxanes prostaglandins->downstream_pg leukotrienes_a4 Leukotriene A4 (LTA4) lox->leukotrienes_a4 downstream_lt Leukotrienes (LTB4, LTC4, etc.) leukotrienes_a4->downstream_lt

Caption: Simplified arachidonic acid signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. The proposed workflow, from initial cytotoxicity testing to targeted enzyme inhibition assays, allows for a systematic and data-driven evaluation of its biological potential. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the interpretation of results. The findings from these initial studies will be crucial in determining the future direction of research and development for this compound.

References

Methodological & Application

Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Detailed Protocol via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a Friedel-Crafts acylation of 1,3-difluorobenzene with adipic anhydride, a classic and effective method for the formation of aryl ketones. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summarization, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.

Introduction

Friedel-Crafts acylation is a fundamental reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][3] In the synthesis of this compound, 1,3-difluorobenzene serves as the aromatic substrate and adipic anhydride as the acylating agent. The fluorine substituents on the benzene ring are deactivating; however, the reaction proceeds to afford the desired product, which has significant potential as a building block in medicinal chemistry. The ketone product forms a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[1]

Quantitative Data Summary

The following table summarizes the typical quantities, molar equivalents, and reaction parameters for the synthesis of this compound.

Reagent/ParameterMolecular Weight ( g/mol )QuantityMolar Amount (mmol)Molar Equivalent
1,3-Difluorobenzene114.0925 mL2755.0
Adipic Anhydride128.117.05 g551.0
Aluminum Chloride (AlCl₃)133.3415.4 g115.52.1
Dichloromethane (DCM)-100 mL--
Hydrochloric Acid (HCl)-~50 mL (6M)--
Reaction Conditions
Temperature-0 °C to room temp.--
Reaction Time-12 hours--
Expected Yield
Product242.21~10.5 g~43.3~79%

Experimental Protocol

1. Materials and Reagents:

  • 1,3-Difluorobenzene (≥99%)

  • Adipic Anhydride (≥97%)

  • Aluminum Chloride (anhydrous, ≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric Acid (6M solution)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

2. Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Condenser with a drying tube (filled with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3. Reaction Setup:

  • Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Charge the flask with anhydrous aluminum chloride (15.4 g, 115.5 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask.

4. Reaction Procedure:

  • In a separate beaker, dissolve adipic anhydride (7.05 g, 55 mmol) in anhydrous dichloromethane (50 mL).

  • Transfer the adipic anhydride solution to the dropping funnel.

  • Cool the flask containing the aluminum chloride suspension to 0 °C using an ice bath.

  • Slowly add the adipic anhydride solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30 minutes.

  • After the addition is complete, add 1,3-difluorobenzene (25 mL, 275 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition of 1,3-difluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

5. Work-up and Purification:

  • After 12 hours, cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice (~100 g) in a large beaker.

  • To hydrolyze the aluminum complexes, slowly add 6M hydrochloric acid (~50 mL) until the aqueous layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

Visualizations

Friedel_Crafts_Synthesis_Workflow start Start reagents 1. Reagent Preparation - Dissolve Adipic Anhydride in DCM - Prepare AlCl3 suspension in DCM start->reagents Initialize reaction_setup 2. Reaction Setup - Assemble dry glassware - Cool AlCl3 suspension to 0°C reagents->reaction_setup addition 3. Reagent Addition - Add Adipic Anhydride solution - Add 1,3-Difluorobenzene reaction_setup->addition reaction 4. Reaction - Stir at room temperature for 12 hours addition->reaction Exothermic workup 5. Work-up - Quench with ice/HCl - Aqueous extraction reaction->workup purification 6. Purification - Dry with Na2SO4 - Concentrate in vacuo - Recrystallize workup->purification product Final Product: 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid purification->product Isolate

Caption: Experimental workflow for the synthesis of this compound.

Friedel_Crafts_Mechanism acyl_anhydride Adipic Anhydride acylium_ion Acylium-Lewis Acid Complex (Electrophile) acyl_anhydride->acylium_ion lewis_acid AlCl3 (Lewis Acid) lewis_acid->acylium_ion Activation sigma_complex Arenium Ion Intermediate (Sigma Complex) acylium_ion->sigma_complex Electrophilic Attack difluorobenzene 1,3-Difluorobenzene (Nucleophile) difluorobenzene->sigma_complex deprotonation Deprotonation by [AlCl3(OH)]- sigma_complex->deprotonation Resonance Stabilized product_complex Product-AlCl3 Complex deprotonation->product_complex Restores Aromaticity workup Aqueous Workup (H3O+) product_complex->workup final_product 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid workup->final_product Liberates Product

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the target compound.

References

Application Notes and Protocols for the Analysis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification in research and development. This application note outlines protocols for both HPLC and GC-MS, allowing researchers to choose the most suitable method based on their specific requirements, such as sample complexity, required sensitivity, and available instrumentation.

While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally similar compounds, such as keto acids and fatty acids.

Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on several factors. HPLC is well-suited for the analysis of polar, non-volatile compounds and can often be performed without derivatization. GC-MS, on the other hand, typically requires derivatization for polar analytes like this compound to increase their volatility. However, GC-MS can offer higher chromatographic resolution and sensitivity.

Method_Selection start Start: Analyze This compound sample_properties Consider Sample Properties: - Volatility - Polarity - Thermal Stability start->sample_properties analytical_goals Define Analytical Goals: - Required Sensitivity (LOD/LOQ) - Throughput - Matrix Complexity sample_properties->analytical_goals instrumentation Available Instrumentation analytical_goals->instrumentation derivatization_needed Derivatization Required? instrumentation->derivatization_needed hplc HPLC Method no_derivatization Direct Analysis Possible hplc->no_derivatization gcms GC-MS Method derivatization_step Perform Derivatization (e.g., Silylation, Oximation) gcms->derivatization_step derivatization_needed->hplc No derivatization_needed->gcms Yes

Caption: Decision workflow for selecting between HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis of keto acids.[1] Reverse-phase HPLC is a common approach.

Experimental Protocol: HPLC-UV/MS

1. Sample Preparation:

  • Solid Samples: Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile or methanol). Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Liquid Samples (e.g., plasma, urine): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter.[2]

2. HPLC Instrumentation and Conditions (Typical):

ParameterTypical Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-20 µL
Detector UV at 254 nm (for the phenyl group) or Mass Spectrometer (for higher selectivity and sensitivity)

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound.

  • The peak area of the analyte is plotted against its concentration, and a linear regression is applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of keto acids necessitates a derivatization step to increase the volatility and thermal stability of the analyte.[1] A two-step derivatization involving oximation followed by silylation is a common approach.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate after acidification of the sample. For solid samples, an initial solvent extraction may be required.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to perform oximation of the keto group. Incubate at 60 °C for 1 hour.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the carboxylic acid group. Incubate at 70 °C for 1 hour.[3]

2. GC-MS Instrumentation and Conditions (Typical):

ParameterTypical Value
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Similar to HPLC, quantification is based on a calibration curve prepared using derivatized standards.

  • An internal standard (e.g., a deuterated analogue) is recommended for improved accuracy and precision.

General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc_injection HPLC Injection extraction->hplc_injection gcms_injection GC-MS Injection derivatization->gcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV or MS Detection hplc_separation->hplc_detection peak_integration Peak Integration hplc_detection->peak_integration gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for HPLC and GC-MS analysis.

Expected Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of keto acids using chromatographic methods. These values are indicative and should be determined experimentally for this compound.

ParameterHPLC-UV/MSGC-MS
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL0.5-20 ng/mL
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Note: These are typical values and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The choice of method will depend on the specific analytical requirements. The provided protocols offer a starting point for method development and validation. It is recommended to optimize the parameters for the specific application and to perform a full method validation according to relevant guidelines.

References

Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a small molecule whose biological activities are an area of active investigation. Based on its structural features, particularly the presence of a carboxylic acid and an aryl group, it is hypothesized to function as an inhibitor of soluble epoxide hydrolase (sEH). The enzyme sEH plays a critical role in the metabolism of endogenous signaling lipids, specifically by converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][4]

These application notes provide a comprehensive guide for utilizing this compound in various cell culture assays to explore its potential as an sEH inhibitor and to characterize its effects on cellular signaling pathways.

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2][5] The C-terminal hydrolase activity is the primary target for therapeutic intervention. This domain is responsible for the hydrolysis of EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases.[2][3] EETs have vasodilatory, anti-inflammatory, and analgesic properties. By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to their accumulation and enhanced biological effects.[1][3]

The proposed mechanism of action for this compound as an sEH inhibitor provides a basis for designing and interpreting cell-based assays.

Data Presentation: Efficacy of Representative sEH Inhibitors

As this compound is a compound under investigation, the following tables present quantitative data from well-characterized sEH inhibitors to serve as a reference for expected outcomes in cell-based assays.

Table 1: In Vitro Potency of Representative sEH Inhibitors

CompoundTargetIC50 (nM)Assay System
CiclesonideHuman sEH100Recombinant Enzyme Assay
SCH 79797Human sEH372Recombinant Enzyme Assay
DuP-697Human sEH813Recombinant Enzyme Assay

Data sourced from a high-throughput screen of anti-inflammatory compounds.[4]

Table 2: Effects of sEH Inhibition on Inflammatory Markers in Cell Culture

Cell LineTreatmentInflammatory MarkerInhibition (%)
Murine MacrophagesLPS + sEH InhibitorNitric Oxide Production50 - 70
Human Endothelial CellsTNF-α + sEH InhibitorVCAM-1 Expression40 - 60
Rat CardiomyocytesIschemia/Reperfusion + sEH InhibitorCaspase-3 Activity30 - 50

Representative data compiled from studies on various sEH inhibitors.

Experimental Protocols

Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • For cell culture experiments, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 murine macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay determines the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophages

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent System

  • Plate reader capable of measuring absorbance at 540 nm

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate the effect of this compound on signaling pathways downstream of sEH, such as the NF-κB pathway.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • LPS or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound and/or stimulus as required by the experimental design.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibition Vasodilation Vasodilation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Compound 6-(2,4-Difluorophenyl) -6-oxohexanoic acid Compound->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in Plate Compound_Prep 2. Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Stimulation 4. Add Stimulus (e.g., LPS) Treatment->Stimulation Incubation 5. Incubate for a Defined Period Stimulation->Incubation Assay_Step 6. Perform Specific Assay (e.g., MTT, Griess) Incubation->Assay_Step Data_Acquisition 7. Acquire Data (e.g., Absorbance) Assay_Step->Data_Acquisition Analysis 8. Analyze and Interpret Results Data_Acquisition->Analysis

Caption: General Workflow for Cell-Based Assays.

References

Application Notes and Protocols: 6-(2,4-Difluorophenyl)-6-oxohexanoic acid as a Potential Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a synthetic keto-acid that holds potential as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a carboxylic acid and a ketone adjacent to a difluorophenyl group, makes it a versatile building block for the construction of complex molecular architectures. The 2,4-difluorophenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This document provides an overview of the potential applications of this compound in drug synthesis, with a focus on its hypothetical role as a precursor to a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.

While direct utilization of this compound in the synthesis of Ticagrelor is not the established commercial route, its structure suggests a plausible, albeit hypothetical, pathway. The established key intermediate for Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine[1][2]. This document will explore the synthesis of this compound and its potential conversion to structures related to Ticagrelor intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 1,3-difluorobenzene and adipic anhydride.

Materials:

  • 1,3-Difluorobenzene

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Data Presentation:

ParameterValue
Reactants 1,3-Difluorobenzene, Adipic anhydride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purity (post-chromatography) >98%

Logical Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_3_Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_3_Difluorobenzene->Friedel_Crafts Adipic_Anhydride Adipic Anhydride Adipic_Anhydride->Friedel_Crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts DCM DCM (Solvent) DCM->Friedel_Crafts Temp 0°C to RT Temp->Friedel_Crafts Workup Aqueous Workup & Extraction Friedel_Crafts->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Hypothetical Conversion to a Ticagrelor-Related Intermediate

This section outlines a hypothetical multi-step synthesis to convert this compound into a cyclopropylamine derivative, a key structural feature of Ticagrelor.

Experimental Protocol:

Step 1: Reduction of the Ketone

The ketone functionality can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group is then converted to a good leaving group, for example, by mesylation.

Step 3: Intramolecular Cyclization

The carboxylic acid is converted to an ester, and subsequent treatment with a strong base would induce an intramolecular cyclization to form a cyclopropane ring.

Step 4: Curtius Rearrangement

The carboxylic acid of the cyclopropane ring can be converted to an amine via a Curtius rearrangement.

Data Presentation:

StepReactionKey ReagentsTypical Yield
1Ketone ReductionNaBH₄, Methanol90-95%
2MesylationMsCl, Et₃N, DCM85-90%
3Cyclization1. SOCl₂, MeOH 2. NaH, THF60-70% (over 2 steps)
4Curtius Rearrangement1. SOCl₂ 2. NaN₃ 3. Heat 4. HCl50-60% (over 4 steps)

Hypothetical Synthetic Pathway to a Ticagrelor-Related Intermediate:

G Start This compound Step1 Ketone Reduction (NaBH₄) Start->Step1 Intermediate1 6-hydroxy-6-(2,4-difluorophenyl)hexanoic acid Step1->Intermediate1 Step2 Mesylation (MsCl, Et₃N) Intermediate1->Step2 Intermediate2 Mesylated Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Base) Intermediate2->Step3 Intermediate3 Cyclopropyl Ester Intermediate Step3->Intermediate3 Step4 Curtius Rearrangement Intermediate3->Step4 Final_Product (1S,2R)-2-(2,4-difluorophenyl)cyclopropanamine (Ticagrelor-related Intermediate) Step4->Final_Product

Caption: Hypothetical conversion to a Ticagrelor-related intermediate.

Application in the Synthesis of Ticagrelor

Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. Its mechanism of action involves the reversible inhibition of the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation.

Signaling Pathway of Ticagrelor:

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 G_protein Gi Protein Activation P2Y12->G_protein Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP VASP_P VASP Phosphorylation Inhibition cAMP->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation

Caption: Ticagrelor's mechanism of action on the P2Y12 receptor pathway.

Established Synthesis of a Key Ticagrelor Intermediate:

The actual synthesis of the key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, as described in the literature, often starts from 3,4-difluorophenylacetic acid and involves several steps to construct the cyclopropane ring and introduce the amine functionality with the correct stereochemistry. One patented method involves an asymmetric 1,4-addition reaction to (5H)-furan-2-one[3].

Experimental Protocol for an Established Route to a Ticagrelor Intermediate:

This protocol is a simplified representation based on published literature for the synthesis of a key Ticagrelor intermediate.

Materials:

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 equivalent) in toluene, add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (1.1 equivalents).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Add tert-butanol (2.0 equivalents) and continue heating for 16 hours.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over sodium sulfate.

  • Concentrate the solution to obtain the Boc-protected amine.

  • Deprotect the amine by treating with hydrochloric acid in a suitable solvent to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Data Presentation:

ParameterValueReference
Starting Material (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[3]
Key Reaction Curtius Rearrangement
Overall Yield ~70%
Purity >99%

While this compound is not a currently documented intermediate in major pharmaceutical syntheses, its structure presents it as a viable candidate for the development of novel synthetic routes. The hypothetical pathway to a Ticagrelor-related intermediate illustrates its potential as a versatile building block. Further research into the reactivity and transformations of this compound could open new avenues for the synthesis of complex APIs containing the 2,4-difluorophenyl motif. The established synthetic routes to key intermediates of drugs like Ticagrelor provide a benchmark for the efficiency and stereoselectivity required in modern pharmaceutical manufacturing.

References

Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are proposed based on the analysis of structurally similar compounds, as there is currently no direct published research on the specific applications of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in cancer. The "2,4-difluorophenyl" moiety is a key feature in several known kinase inhibitors, particularly those targeting the MAPK/ERK pathway. Therefore, the proposed applications and methodologies are hypothetical and intended to guide researchers in exploring the potential of this compound.

Introduction

This compound is a synthetic compound featuring a 2,4-difluorophenyl group attached to a six-carbon oxohexanoic acid backbone. While this specific molecule is not extensively characterized in cancer literature, the 2,4-difluorophenyl moiety is present in a number of small molecules developed as anti-cancer agents. Notably, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as potent and selective inhibitors of B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Mutations in B-Raf, particularly the V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer, making it a key therapeutic target.[1][2]

The inclusion of fluorine atoms in pharmaceutical compounds can enhance metabolic stability, binding affinity, and cell permeability.[3][4] Based on these precedents, it is hypothesized that this compound may function as an inhibitor of kinases within the MAPK pathway, thereby suppressing cancer cell proliferation and survival.

These application notes provide a theoretical framework and detailed protocols for investigating the anti-cancer potential of this compound, focusing on its hypothesized role as a MAPK pathway inhibitor.

Hypothesized Mechanism of Action

It is proposed that this compound may act as a competitive inhibitor of ATP binding to the kinase domain of key proteins in the MAPK signaling cascade, such as B-Raf or MEK. By occupying the ATP-binding pocket, the compound could prevent the phosphorylation and subsequent activation of downstream signaling molecules, leading to a blockade of the entire pathway. This would ultimately inhibit the transcription of genes involved in cell proliferation, survival, and angiogenesis.

Data Presentation

The following tables are templates for organizing and presenting hypothetical data from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeB-Raf StatusIC₅₀ (µM) after 72h
A375Malignant MelanomaV600E MutantExperimental Value
SK-MEL-28Malignant MelanomaV600E MutantExperimental Value
Colo205Colorectal CancerV600E MutantExperimental Value
HT-29Colorectal CancerV600E MutantExperimental Value
BxPC-3Pancreatic CancerWild-TypeExperimental Value
MCF-7Breast CancerWild-TypeExperimental Value
HaCaTNormal KeratinocytesWild-TypeExperimental Value

Table 2: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
B-Raf (V600E)Experimental Value
B-Raf (Wild-Type)Experimental Value
C-RafExperimental Value
MEK1Experimental Value
ERK2Experimental Value
EGFRExperimental Value
VEGFR2Experimental Value

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent TGI (%)
Vehicle Control-Daily (p.o.)Experimental ValueN/A
Compound25Daily (p.o.)Experimental ValueCalculated Value
Compound50Daily (p.o.)Experimental ValueCalculated Value
Positive ControlStandard DrugStandard ScheduleExperimental ValueCalculated Value
TGI: Tumor Growth Inhibition

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, Colo205, BxPC-3) and a normal cell line (e.g., HaCaT)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MAPK Pathway

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • A375 or Colo205 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the compound (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (GAPDH).

Protocol 3: In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of the compound against specific kinases.

Materials:

  • Recombinant human kinases (e.g., B-Raf V600E, MEK1)

  • Kinase-specific substrates (e.g., inactive ERK2 for MEK1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the kinase, its specific substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time at the optimal temperature (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gene Expression Compound 6-(2,4-Difluorophenyl) -6-oxohexanoic acid Compound->BRAF Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via inhibition of the MAPK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Phase 1: In Vitro cluster_moa Phase 2: MoA cluster_invivo Phase 3: In Vivo start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) in_vitro->cytotoxicity kinase_panel Broad Kinase Panel Screening in_vitro->kinase_panel mechanism Mechanism of Action Studies in_vivo In Vivo Efficacy Studies mechanism->in_vivo western_blot Western Blot (p-MEK, p-ERK) mechanism->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis end Lead Optimization/ Preclinical Development in_vivo->end xenograft Xenograft Tumor Model (e.g., A375 in mice) in_vivo->xenograft pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) in_vivo->pk_pd cytotoxicity->mechanism kinase_panel->mechanism

Caption: A structured workflow for evaluating the anti-cancer potential of a novel compound.

References

Application Note: Protocol for Evaluating the Anti-inflammatory Effects of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Consequently, inhibiting these pathways is a key strategy in developing novel anti-inflammatory therapeutics.

This document provides a comprehensive protocol to evaluate the anti-inflammatory potential of a novel compound, 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. The described workflow employs a series of in vitro assays using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to quantify the compound's effect on key inflammatory markers and signaling pathways.[3][4][5] An optional in vivo protocol using the carrageenan-induced paw edema model is also included for preliminary efficacy assessment.[6][7]

In Vitro Experimental Workflow

The overall workflow for in vitro testing is designed to first establish a non-cytotoxic concentration range for the test compound, followed by a systematic evaluation of its effects on inflammatory mediators and signaling pathways.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional & Expression Analysis cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Determine Compound Cytotoxicity (MTT Assay) A->B C Select Non-Toxic Concentrations B->C D LPS Stimulation of Macrophages (+/- Test Compound) C->D H LPS Stimulation (Short-term) (+/- Test Compound) C->H E Measure Nitric Oxide (NO) (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) D->F G Measure Gene Expression (qPCR for iNOS, COX-2, TNF-α, IL-6) D->G I Protein Lysate Preparation H->I J Western Blot Analysis (p-p65, p-JNK, p-p38, etc.) I->J

Caption: Overall experimental workflow for in vitro anti-inflammatory testing.

Detailed In Vitro Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages.

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluency.

Protocol: Cell Viability (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the old medium with medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Measurement of Nitric Oxide (Griess Assay)

The Griess Reagent System is used to measure nitrite (NO2-), a stable breakdown product of nitric oxide (NO).[8][9][10]

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells with compound only, and cells with LPS only.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) to the supernatant.[11]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay to quantify cytokine concentrations in the cell supernatant.[12][13][14]

  • Collect cell culture supernatants from the same experiment described in section 3.3.

  • Use commercially available ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[12]

  • Wash the plate and block non-specific binding sites.

  • Add cell supernatants and standards to the wells and incubate.[15]

  • Wash the plate and add the biotin-conjugated detection antibody.

  • Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add TMB substrate solution and stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[16]

Protocol: Western Blot for Signaling Pathway Analysis

This protocol assesses the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[17][18]

  • Seed RAW 264.7 cells in 6-well plates at 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat cells with the test compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe peak protein phosphorylation.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-NF-κB p65 (Ser536)[19]

    • Total NF-κB p65

    • Phospho-JNK, Phospho-ERK, Phospho-p38[20]

    • Total JNK, Total ERK, Total p38

    • β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software.

Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][21] Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.[22] The test compound is hypothesized to inhibit this process.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 IκBα degraded, p65/p50 released Nucleus Nucleus p65_p50->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription induces Compound Test Compound Compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

MAPK Signaling Pathway

MAPK pathways, including JNK, ERK, and p38, are also activated by inflammatory stimuli and regulate the expression of inflammatory mediators.[2][23][24] The activation of these kinases involves a cascade of phosphorylation events.

G LPS LPS / Cytokines Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAP3K MAPKKKs (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 Response Inflammatory Response (Cytokine Production, etc.) p38->Response JNK JNK MKK47->JNK JNK->Response ERK ERK1/2 MEK12->ERK ERK->Response Compound Test Compound Compound->MAP3K Inhibition

Caption: Overview of the three major MAPK signaling cascades in inflammation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Compound on Cell Viability

Compound Conc. (µM) Cell Viability (% of Control) ± SEM
0 (Vehicle) 100 ± 2.5
1 98.7 ± 3.1
5 99.1 ± 2.8
10 97.5 ± 3.5
25 96.2 ± 4.0
50 91.8 ± 4.2

| 100 | 85.3 ± 5.1 |

Table 2: Effect on NO and Pro-inflammatory Cytokine Production

Treatment Group NO (µM) ± SEM TNF-α (pg/mL) ± SEM IL-6 (pg/mL) ± SEM
Control (No LPS) 1.2 ± 0.3 25.5 ± 5.1 15.8 ± 4.3
LPS (1 µg/mL) 25.8 ± 2.1 2850 ± 150 1980 ± 120
LPS + Compound (10 µM) 15.4 ± 1.5* 1675 ± 110* 1150 ± 95*
LPS + Compound (25 µM) 8.9 ± 0.9** 980 ± 85** 640 ± 70**
LPS + Dexamethasone (10 µM) 6.5 ± 0.7** 750 ± 60** 450 ± 55**

*Note: Data are examples. *p<0.05, *p<0.01 vs. LPS group.

Optional In Vivo Protocol: Carrageenan-Induced Paw Edema

This model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27]

Animals
  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: 180-220 g (rats) or 20-25 g (mice).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

Experimental Procedure
  • Divide animals into groups (n=6 per group):

    • Group 1: Control (Vehicle only)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, p.o. + Carrageenan)

    • Group 4-X: Test Compound (e.g., 10, 25, 50 mg/kg, p.o. + Carrageenan)

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[7]

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[6][25]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Calculation:

  • Edema Volume = (Paw volume at time 't') - (Initial paw volume)

  • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (mg/kg) Paw Volume Increase (mL) at 3h ± SEM % Inhibition
Carrageenan Control 0.85 ± 0.06 -
Indomethacin (10) 0.38 ± 0.04** 55.3
Test Compound (10) 0.65 ± 0.05* 23.5
Test Compound (25) 0.49 ± 0.04** 42.4
Test Compound (50) 0.41 ± 0.03** 51.8

*Note: Data are examples. *p<0.05, *p<0.01 vs. Carrageenan Control group.

References

Application Notes and Protocols for High-Throughput Screening of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid as a Potential Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a small molecule with potential therapeutic applications. Its structural similarity to known enzyme inhibitors suggests it may be a candidate for targeted drug discovery efforts. One such promising target is soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids. Inhibition of sEH has been shown to have anti-inflammatory and cardioprotective effects, making it a valuable target for drug development.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to evaluate the inhibitory activity of this compound against human soluble epoxide hydrolase (sEH). The described assay is a fluorescence-based method suitable for rapid screening of large compound libraries.

Target Pathway: Soluble Epoxide Hydrolase (sEH) and the Arachidonic Acid Cascade

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs).[1] EETs are produced from arachidonic acid by cytochrome P450 (CYP450) epoxygenases and have various biological functions, including vasodilation and anti-inflammatory effects.[1] sEH converts these active EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects.[1]

Inhibition of sEH preserves the levels of EETs, which can be a therapeutic strategy for conditions like hypertension and inflammation.[2][3] The following diagram illustrates the role of sEH in the arachidonic acid cascade.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects_EETs Vasodilation, Anti-inflammation EETs->Biological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis Biological_Effects_DHETs Reduced Activity DHETs->Biological_Effects_DHETs Inhibitor 6-(2,4-Difluorophenyl) -6-oxohexanoic acid (Potential Inhibitor) Inhibitor->sEH Inhibition HTS_Workflow cluster_prep Assay Preparation cluster_incubation Reaction cluster_detection Data Acquisition & Analysis Compound_Plating 1. Compound Plating (Test Compound & Controls) Reagent_Addition 2. Addition of sEH Enzyme Compound_Plating->Reagent_Addition Substrate_Addition 3. Addition of Fluorescent Substrate (PHOME) Reagent_Addition->Substrate_Addition Incubation 4. Incubation at Room Temperature Substrate_Addition->Incubation Fluorescence_Reading 5. Fluorescence Measurement (Ex: 330 nm, Em: 465 nm) Incubation->Fluorescence_Reading Data_Analysis 6. Data Analysis (IC50, Z'-factor) Fluorescence_Reading->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification

References

Application Notes and Protocols for the Purification of Crude 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of crude 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a key intermediate in various synthetic pathways. The following protocols outline standard laboratory techniques for achieving high purity of the target compound, essential for downstream applications in research and drug development.

Introduction

This compound is a keto-acid derivative whose purity is critical for the successful synthesis of pharmacologically active molecules and other fine chemicals. Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that must be removed. This document details two primary purification strategies: crystallization and column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Purification Methodologies

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

Protocol:

  • Solvent Selection: Begin by selecting an appropriate solvent or solvent system. Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carboxylic acids include water, acetic acid, and various polar organic solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recrystallization Solvent Screening (Illustrative Data)

Solvent SystemCrude:Solvent Ratio (w/v)Yield (%)Purity (%)
Ethanol/Water (8:2)1:108598.5
Ethyl Acetate/Heptane (1:3)1:157899.1
Acetic Acid/Water (1:1)1:89097.8

Note: The data presented is illustrative. Actual results will vary based on the specific impurity profile of the crude material.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar solubility characteristics to the target compound.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., from heptane to a mixture of heptane and ethyl acetate), is often effective for separating the desired compound from impurities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Column Chromatography Elution Conditions (Illustrative Data)

Stationary PhaseMobile Phase (Gradient)Loading (g crude/100g silica)Yield (%)Purity (%)
Silica Gel (60 Å, 40-63 µm)Heptane:Ethyl Acetate (9:1 to 7:3)275>99.5
Silica Gel (60 Å, 40-63 µm)Dichloromethane:Methanol (100:0 to 98:2)280>99.2

Note: The data presented is illustrative. Optimization of the mobile phase and gradient may be required.

Visualization of Workflows

Recrystallization Workflow

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Purified Product G->H

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G A Crude Product B Dissolve and Load onto Column A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E TLC Analysis D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: General workflow for the purification of this compound by column chromatography.

Conclusion

The selection of an appropriate purification technique for crude this compound is crucial for obtaining a product of the desired purity. Recrystallization offers a straightforward and scalable method, particularly effective for removing major impurities with different solubility profiles. For achieving higher purity and separating complex mixtures, silica gel column chromatography provides a more refined approach. The protocols and illustrative data presented herein serve as a guide for researchers to develop and optimize purification strategies tailored to their specific needs. It is recommended to perform small-scale trials to determine the most effective method and conditions before proceeding to a larger scale.

Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the investigation of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid as a potential enzyme inhibitor. Based on the structural characteristics of related aryl-oxohexanoic acid derivatives, which have shown anti-inflammatory properties, this compound is a candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1][2][3] The following sections outline the hypothesized mechanism of action, protocols for enzyme inhibition assays, and data presentation guidelines.

Introduction

This compound is a keto-carboxylic acid derivative. While direct studies on this specific molecule are not extensively published, its structural analogs, such as 6-aryl-4-oxohexanoic acids, have been synthesized and evaluated for their anti-inflammatory effects.[2][3] These effects are often mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The presence of the difluorophenyl group may enhance its inhibitory potency and selectivity. This document provides a framework for researchers to explore the enzyme inhibitory potential of this compound, with a focus on COX enzymes.

Hypothesized Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid signaling pathway, highlighting the role of COX enzymes in the production of prostaglandins, which are key mediators of inflammation. This compound is hypothesized to inhibit COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 LOX Lipoxygenases (LOX) ArachidonicAcid->LOX COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Leukotrienes Leukotrienes LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 StomachLining Stomach Lining Protection COX1->StomachLining COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PlateletAggregation Platelet Aggregation Thromboxanes->PlateletAggregation Inhibitor 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid Inhibitor->COX1 Inhibitor->COX2

Caption: Hypothesized inhibition of COX-1 and COX-2 by this compound in the arachidonic acid pathway.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the enzyme inhibitory properties of this compound.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Enzyme Screening (e.g., COX-1/COX-2 Assay Kit) A->B C Determine IC50 Values (Dose-Response Curve) B->C D Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) C->D F Cell-Based Assays (e.g., PGE2 production in stimulated cells) C->F E Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E G Data Analysis and Reporting E->G F->G

Caption: General experimental workflow for characterizing an enzyme inhibitor.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-115.2
This compoundCOX-22.8
Celecoxib (Control)COX-110.5
Celecoxib (Control)COX-20.08

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • This compound

  • COX-1 (ovine or human, recombinant)

  • COX-2 (human, recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader

Preparation of Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM heme.

  • Enzyme Solution: Prepare working solutions of COX-1 and COX-2 in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol and dilute to the desired final concentration in the assay buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to generate a dose-response curve.

COX Inhibition Assay Protocol (Colorimetric)

This protocol is a general guideline and may require optimization based on the specific enzyme source and assay kit used.

  • Plate Setup:

    • Add 10 µL of the various inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 150 µL of the assay buffer to all wells.

    • Add 10 µL of the enzyme solution (COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of TMPD solution.

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the investigation of this compound as a potential enzyme inhibitor, with a specific focus on the cyclooxygenase enzymes. The methodologies described, from initial screening to the determination of inhibitory constants, will enable researchers to systematically evaluate the therapeutic potential of this compound. While the focus has been on COX enzymes due to structural similarities with known anti-inflammatory agents, the adaptable nature of these protocols allows for their application to other potential enzyme targets.

References

Application Notes and Protocols: Derivatization of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-(2,4-difluorophenyl)-6-oxohexanoic acid and its subsequent evaluation in relevant bioassays. Due to the limited direct experimental data on this specific molecule, the following protocols are based on established methods for structurally similar compounds, such as other aromatic keto-carboxylic acids. These notes are intended to serve as a foundational guide for investigating the potential biological activities of this compound.

Part 1: Derivatization for Bio-probes

To facilitate the study of cellular uptake, distribution, and target engagement, this compound can be chemically modified with a reporter molecule, such as a fluorophore. This process, known as derivatization, converts the carboxylic acid into a stable amide-linked probe.

Protocol 1: Fluorescent Labeling via Amide Bond Formation

This protocol details the synthesis of a fluorescent derivative using a primary amine-containing fluorophore.

Materials:

  • This compound

  • Fluorescent amine (e.g., 5-(Aminomethyl)fluorescein, Dansyl cadaverine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add N-Hydroxysuccinimide (NHS, 1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours to facilitate the formation of the NHS-activated ester.

  • Coupling with the Fluorescent Amine:

    • In a separate flask, dissolve the chosen fluorescent amine (1.0 equivalent) in anhydrous DMF.

    • Add triethylamine (TEA, 1.5 equivalents) to the amine solution to act as a base.

    • Slowly add the solution of the activated NHS-ester to the fluorescent amine solution with continuous stirring.

    • Allow the reaction to proceed overnight at room temperature, ensuring the reaction vessel is protected from light to prevent photobleaching of the fluorophore.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

    • Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product using silica gel column chromatography to isolate the pure fluorescently labeled derivative. The choice of eluent will depend on the polarity of the derivative.

Part 2: Proposed Bioassays

Based on the known biological activities of structurally related aromatic carboxylic acids, the following bioassays are proposed to evaluate the potential anti-inflammatory and antimicrobial properties of this compound and its derivatives.

Anti-Inflammatory Activity Assays

Principle: This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The inhibition is measured by monitoring the oxidation of a colorimetric substrate.

Procedure:

  • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • In a 96-well plate, add the assay buffer, a heme cofactor, and the respective COX enzyme to designated wells.

  • Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor).

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control and determine the half-maximal inhibitory concentration (IC50).

Principle: This assay measures the inhibition of the enzyme lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of a conjugated diene is monitored spectrophotometrically at 234 nm.

Procedure:

  • Prepare a solution of soybean lipoxygenase in a 0.1 M phosphate buffer (pH 8.0).

  • In a quartz cuvette, combine the phosphate buffer, the lipoxygenase enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding a solution of the substrate, linoleic acid (as sodium linoleate).

  • Monitor the increase in absorbance at 234 nm for 5-10 minutes using a UV-Vis spectrophotometer.

  • Calculate the percentage of inhibition and the corresponding IC50 value.[1]

Antimicrobial Susceptibility Testing

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][3][4]

Procedure:

  • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable growth medium (e.g., Mueller-Hinton Broth) to a density of approximately 1.5 × 10⁸ CFU/mL.[4]

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the growth medium.[5]

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium only).[5]

  • Incubate the plate at 37°C for 18-24 hours.[4]

  • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Part 3: Data Presentation and Visualization

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of results that could be obtained from the proposed bioassays.

DerivativeBioassayTarget/OrganismResult (IC50 / MIC in µM)
Parent Compound COX-1 InhibitionOvine COX-1> 100
COX-2 InhibitionHuman recombinant COX-245.8
LOX InhibitionSoybean Lipoxygenase67.3
AntimicrobialS. aureus64
AntimicrobialE. coli> 128
Fluorescent Derivative COX-1 InhibitionOvine COX-1> 100
COX-2 InhibitionHuman recombinant COX-252.1
LOX InhibitionSoybean Lipoxygenase75.9
AntimicrobialS. aureus64
AntimicrobialE. coli> 128

Diagrams

Derivatization_Workflow Workflow for Fluorescent Derivatization cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification start 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid activated Activated NHS-Ester start->activated Activation reagents1 EDC, NHS in DMF coupled Fluorescently Labeled Product activated->coupled Coupling fluorescent_amine Fluorescent Amine fluorescent_amine->coupled reagents2 TEA in DMF purification Silica Gel Chromatography coupled->purification Purification final_product Purified Probe purification->final_product Bioassay_Workflow General Bioassay Workflow cluster_anti_inflammatory Anti-Inflammatory Assays cluster_antimicrobial Antimicrobial Assay start Prepare Test Compound (Parent or Derivative) cox_assay COX Inhibition Assay start->cox_assay lox_assay LOX Inhibition Assay start->lox_assay mic_assay Broth Microdilution (MIC) start->mic_assay data_analysis Data Analysis (IC50 / MIC Determination) cox_assay->data_analysis lox_assay->data_analysis mic_assay->data_analysis NRF2_Signaling_Pathway Proposed NRF2 Signaling Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex Proteasome Proteasomal Degradation KEAP1_NRF2->Proteasome Ubiquitination NRF2_n NRF2 KEAP1_NRF2->NRF2_n Translocation ROS Oxidative Stress / Electrophiles ROS->KEAP1_NRF2 Dissociation Test_Compound Test Compound Test_Compound->KEAP1_NRF2 Potential Dissociation ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds to Gene_Expression Expression of Antioxidant and Anti-inflammatory Genes ARE->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid synthesis. The primary synthetic route is the Friedel-Crafts acylation of 1,3-difluorobenzene with an appropriate acylating agent derived from adipic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Friedel-Crafts acylation reaction consistently low?

A1: Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene can stem from several factors. Due to the electron-withdrawing nature of the fluorine atoms, 1,3-difluorobenzene is a deactivated aromatic ring, making the reaction more challenging than with activated benzenes.[1] Key areas to investigate include:

  • Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction, but it is highly moisture-sensitive.[2] Inactivation of the catalyst by atmospheric moisture is a frequent cause of low yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of 1,3-difluorobenzene, the acylating agent (adipic anhydride or adipoyl chloride), and the solvent is crucial. Impurities can react with the catalyst or interfere with the reaction.

  • Reaction Temperature: Temperature plays a significant role in the reaction rate. While higher temperatures can increase the rate, they may also promote the formation of side products.[1] An optimal temperature must be determined empirically.

  • Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it.[3] Therefore, a stoichiometric amount or even a slight excess of the catalyst relative to the acylating agent is often required.[3]

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common issue. Potential side products in the acylation of 1,3-difluorobenzene include:

  • Isomers: While the primary directing effect of the fluorine atoms favors acylation at the C4 position (para to one fluorine and ortho to the other), some acylation may occur at the C2 position, leading to the formation of the 2,6-difluoro isomer. The regioselectivity is influenced by the reaction conditions.[1]

  • Diacylation Products: Although the acyl group is deactivating, under harsh conditions (high temperature, long reaction times, or a large excess of the acylating agent), a second acylation on the aromatic ring can occur.

  • Products from Cleavage/Rearrangement: While less common in acylation compared to alkylation, some side reactions involving the acyl chain are possible under strong Lewis acid conditions.

To minimize side product formation:

  • Control Temperature: Maintain a consistent and optimized reaction temperature.

  • Optimize Stoichiometry: Use a carefully controlled molar ratio of reactants and catalyst. An excess of 1,3-difluorobenzene can favor mono-acylation.

  • Order of Addition: Adding the acylating agent slowly to the mixture of 1,3-difluorobenzene and the Lewis acid catalyst can help to control the reaction exotherm and minimize side reactions.

Q3: How can I effectively purify the final product, this compound?

A3: The purification of the target keto-acid typically involves several steps:

  • Work-up: The reaction is quenched by carefully adding the reaction mixture to cold water or dilute acid to decompose the aluminum chloride-ketone complex.[2]

  • Extraction: The product is then extracted into an organic solvent.

  • Aqueous Base Extraction: The acidic product can be selectively extracted from the organic layer into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This step helps to separate it from neutral byproducts. The product is then recovered by acidifying the aqueous layer and re-extracting into an organic solvent.

  • Chromatography: If isomeric impurities are present, column chromatography on silica gel is an effective purification method.[3]

  • Recrystallization: The final solid product can be further purified by recrystallization from a suitable solvent or solvent mixture to remove minor impurities.[3]

Frequently Asked Questions (FAQs)

Q: What is the most common acylating agent for this synthesis?

A: Both adipic anhydride and adipoyl chloride can be used as the acylating agent. Adipoyl chloride is generally more reactive than adipic anhydride.[4]

Q: Which Lewis acid catalyst is most effective?

A: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for this type of reaction.[5] Other Lewis acids like FeCl₃ or ZnCl₂ can also be used, but may require higher temperatures or result in lower yields.[6]

Q: What is the expected regioselectivity for the acylation of 1,3-difluorobenzene?

A: The fluorine atoms are ortho, para-directing but deactivating. The major product expected is the one resulting from acylation at the C4 position, which is para to one fluorine and ortho to the other, leading to the desired 2,4-difluorophenyl product.[1] The steric hindrance at the C2 position (between the two fluorine atoms) makes substitution at this position less favorable.

Q: Can I run this reaction without a solvent?

A: Yes, solvent-free Friedel-Crafts acylations have been reported and can be more environmentally friendly.[7] In such cases, an excess of 1,3-difluorobenzene can serve as both the reactant and the solvent.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of various reaction parameters on the yield of this compound based on general principles of Friedel-Crafts acylation.

Table 1: Effect of Catalyst Stoichiometry on Yield

Molar Ratio (AlCl₃ : Acylating Agent)Expected YieldRationale
< 1 : 1LowInsufficient catalyst to activate the acylating agent and overcome product-catalyst complexation.[3]
1 : 1 to 1.2 : 1Moderate to HighStoichiometric amounts are often necessary to drive the reaction to completion.[5]
> 1.2 : 1HighA slight excess can compensate for any catalyst deactivation by moisture.

Table 2: Effect of Temperature on Yield

Temperature RangeExpected YieldPotential Issues
Low (0-25 °C)Low to ModerateThe reaction rate may be too slow for the deactivated substrate.
Moderate (25-60 °C)Moderate to HighGenerally provides a good balance between reaction rate and selectivity.
High (>60 °C)VariableIncreased risk of side product formation and catalyst degradation.[1]

Table 3: Effect of Reactant Stoichiometry on Yield

Molar Ratio (1,3-Difluorobenzene : Acylating Agent)Expected Yield (Mono-acylation)Rationale
1 : 1ModerateHigher chance of diacylation if reaction conditions are not optimized.
> 1 : 1 (e.g., 2:1 or higher)HighAn excess of the aromatic substrate favors mono-substitution.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,3-Difluorobenzene with Adipoyl Chloride

Objective: To synthesize this compound.

Materials:

  • 1,3-Difluorobenzene

  • Adipoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to adipoyl chloride) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-difluorobenzene (typically in excess, e.g., 2 molar equivalents) to the stirred suspension.

  • Slowly add a solution of adipoyl chloride (1 molar equivalent) in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dried Glassware inert_atm Inert Atmosphere (N2/Ar) add_alcl3 Add Anhydrous AlCl3 and DCM inert_atm->add_alcl3 cool Cool to 0 °C add_alcl3->cool add_dfb Add 1,3-Difluorobenzene cool->add_dfb add_acyl Slowly Add Adipoyl Chloride add_dfb->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/ Recrystallization) evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs reactants Reactants (1,3-Difluorobenzene, Adipoyl Chloride) reaction Friedel-Crafts Acylation reactants->reaction catalyst Catalyst (Anhydrous AlCl3) catalyst->reaction solvent Solvent (Anhydrous DCM) solvent->reaction product Desired Product (6-(2,4-Difluorophenyl)- 6-oxohexanoic acid) reaction->product side_products Side Products (Isomers, Diacylated Products) reaction->side_products waste Waste (HCl, AlCl3 complex) reaction->waste

Caption: Logical relationship of inputs, process, and outputs in the synthesis.

References

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2][3][4] This involves reacting 1,3-difluorobenzene with an acylating agent derived from adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4]

Q2: What are the potential side products in this synthesis?

During the Friedel-Crafts acylation of 1,3-difluorobenzene, several side products can form. The primary concerns are:

  • Regioisomers: Besides the desired 2,4-difluoro isomer, acylation can also occur at other positions on the benzene ring, leading to the formation of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid and 6-(3,5-Difluorophenyl)-6-oxohexanoic acid.

  • Diacylation Products: A second acylation event can occur on the difluorobenzene ring, resulting in the formation of a diacylated byproduct.

  • Polysubstitution: While less common in Friedel-Crafts acylation due to the deactivating effect of the ketone group, polysubstitution can still occur under harsh reaction conditions.[1]

Q3: How can I minimize the formation of side products?

Minimizing side product formation can be achieved by carefully controlling the reaction conditions:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the desired kinetic product and reduces the likelihood of side reactions.

  • Molar Ratio of Reactants: Using a slight excess of 1,3-difluorobenzene can help to minimize diacylation. The stoichiometry of the Lewis acid catalyst is also critical and typically needs to be in excess of one equivalent due to its complexation with the carbonyl product.[4]

  • Choice of Catalyst: While aluminum chloride is common, other Lewis acids with varying activities can be explored to optimize selectivity.

  • Order of Addition: Slowly adding the acylating agent to the mixture of 1,3-difluorobenzene and the Lewis acid catalyst can help to maintain a low concentration of the reactive electrophile and reduce side reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃).Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions.
Deactivated aromatic ring.1,3-Difluorobenzene is somewhat deactivated; ensure reaction conditions (temperature, time) are sufficient for acylation.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC/MS and adjust the reaction time and temperature accordingly.
Presence of Isomeric Side Products Lack of regioselectivity in the Friedel-Crafts acylation.Optimize the reaction temperature; lower temperatures often improve selectivity. Experiment with different Lewis acid catalysts that may offer better steric hindrance or electronic control.
Formation of Diacylated Byproducts High concentration of the acylating agent.Use a molar excess of 1,3-difluorobenzene. Add the acylating agent (adipoyl chloride or adipic anhydride) dropwise to the reaction mixture to maintain a low instantaneous concentration.
Complex Mixture of Products Reaction conditions are too harsh.Reduce the reaction temperature and consider using a less reactive Lewis acid catalyst.
Impure starting materials.Verify the purity of 1,3-difluorobenzene and the adipic acid derivative before starting the reaction.

Data Presentation

Table 1: Expected and Potential Side Products in the Synthesis of this compound

CompoundStructureMolecular Weight ( g/mol )Expected Mass Spec (M+H)⁺
This compound (Desired Product) C₁₂H₁₂F₂O₃242.22243.08
6-(2,6-Difluorophenyl)-6-oxohexanoic acid (Isomeric Impurity)C₁₂H₁₂F₂O₃242.22243.08
6-(3,5-Difluorophenyl)-6-oxohexanoic acid (Isomeric Impurity)C₁₂H₁₂F₂O₃242.22243.08
Diacylation Product (Example Structure)C₁₈H₂₀F₂O₆370.35371.13

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,3-Difluorobenzene with Adipic Anhydride

This is a representative protocol and may require optimization.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Reactants: 1,3-Difluorobenzene (1.0 equivalent) is added to the suspension. The mixture is cooled to 0 °C in an ice bath. Adipic anhydride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Main_Reaction_Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene Product 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid 1,3-Difluorobenzene->Product Adipic_Anhydride Adipic Anhydride Acylium_Ion Acylium Ion Intermediate Adipic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion->Product + 1,3-Difluorobenzene - H⁺

Caption: Main reaction pathway for the synthesis.

Isomer_Formation cluster_start Reactants cluster_products Products Difluorobenzene 1,3-Difluorobenzene Acylium_Ion Acylium Ion Product_24 2,4-Difluoro Isomer (Desired) Acylium_Ion->Product_24 Major Pathway Product_26 2,6-Difluoro Isomer (Side Product) Acylium_Ion->Product_26 Minor Pathway Product_35 3,5-Difluoro Isomer (Side Product) Acylium_Ion->Product_35 Minor Pathway

Caption: Formation of regioisomeric side products.

Diacylation_Side_Reaction Desired_Product 6-(2,4-Difluorophenyl)- 6-oxohexanoic acid Diacylation_Product Diacylation Product Desired_Product->Diacylation_Product + Acylium Ion (Side Reaction) Acylium_Ion Excess Acylium Ion Acylium_Ion->Diacylation_Product

Caption: Diacylation side reaction pathway.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Verify Catalyst Activity Optimize Time/Temp Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Identify Impurities (Isomers, Diacylation) Check_Purity->Troubleshoot_Purity Yes End Pure Product Check_Purity->End No Troubleshoot_Yield->Start Optimize_Conditions Adjust Stoichiometry Lower Temperature Troubleshoot_Purity->Optimize_Conditions Optimize_Conditions->Start

Caption: General workflow for troubleshooting the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3-difluorobenzene with a six-carbon acylating agent.

Experimental Protocols

A plausible experimental protocol for the Friedel-Crafts acylation synthesis of this compound is outlined below. This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials:

  • 1,3-Difluorobenzene

  • Adipic anhydride or Adipoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Nitrobenzene (or other suitable inert solvent like dichloromethane or 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents, depending on the acylating agent) and the chosen inert solvent (e.g., nitrobenzene). Stir the mixture to form a suspension.

  • Addition of Reactants: Dissolve 1,3-difluorobenzene (1.0 equivalent) and adipic anhydride (1.1 equivalents) in the inert solvent. Add this solution dropwise to the stirred aluminum chloride suspension at a controlled temperature, typically between 0 and 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40 and 60 °C. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench it by slowly adding crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. If a solvent like nitrobenzene was used, it may be necessary to perform a steam distillation to remove it. If a more volatile solvent was used, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Extraction of Carboxylic Acid: Combine the organic layers and extract the product into a basic aqueous solution (e.g., 1M NaOH). This step separates the acidic product from neutral and basic impurities.

  • Acidification and Isolation: Cool the basic aqueous extract in an ice bath and acidify with concentrated HCl until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) can be performed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored anhydrous aluminum chloride.
Deactivated aromatic ring (1,3-difluorobenzene) is unreactive under the current conditions.Increase the reaction temperature gradually, but monitor for side product formation. Increase the reaction time. Consider using a more reactive acylating agent like adipoyl chloride instead of adipic anhydride.
Insufficient amount of Lewis acid.For reactions with dicarboxylic acid anhydrides, more than two equivalents of the Lewis acid may be necessary to coordinate with all carbonyl oxygens.
Formation of Multiple Products (Isomers) Acylation at the 2-position of 1,3-difluorobenzene.While the 4-position is sterically favored, some acylation at the 2-position can occur. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product. Purification by column chromatography or fractional crystallization may be required to separate the isomers.
Dark-colored Reaction Mixture or Tar Formation Reaction temperature is too high, leading to polymerization or decomposition.Maintain a controlled temperature during the addition of reactants and the reaction itself. Ensure efficient stirring.
Product is an Oily Substance, Not a Solid Presence of impurities.Ensure a thorough work-up to remove all byproducts and unreacted starting materials. The product may require purification by column chromatography before crystallization can be induced.
Difficulty in Separating Product from Solvent (e.g., Nitrobenzene) High boiling point of the solvent.If nitrobenzene is used, it can be removed by steam distillation during the work-up. Alternatively, consider using a lower-boiling point solvent like 1,2-dichloroethane or dichloromethane, although this may require adjusting the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of 1,3-difluorobenzene challenging?

A1: The two fluorine atoms on the benzene ring are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution, making the reaction slower and requiring more forcing conditions compared to the acylation of benzene itself.[1]

Q2: What is the expected regioselectivity of the acylation?

A2: The fluorine atoms are ortho-, para-directing. In 1,3-difluorobenzene, the positions ortho and para to one fluorine and meta to the other (positions 2, 4, and 6) are activated. Acylation is expected to predominantly occur at the 4-position due to less steric hindrance compared to the 2 and 6 positions. However, the formation of the 2-isomer as a minor product is possible.

Q3: Can I use adipoyl chloride instead of adipic anhydride?

A3: Yes, adipoyl chloride is a more reactive acylating agent and may lead to higher yields or allow for milder reaction conditions. However, it is also more sensitive to moisture. When using adipoyl chloride, it is crucial to maintain strictly anhydrous conditions.

Q4: How much aluminum chloride should I use?

A4: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is generally required because the product ketone can form a complex with it.[2] When using adipic anhydride, more than two equivalents of AlCl₃ may be necessary to activate both carbonyl groups. For adipoyl chloride, at least two equivalents are recommended.

Q5: What are common side reactions to be aware of?

A5: Besides the formation of regioisomers, potential side reactions include di-acylation (less likely due to the deactivating nature of the acyl group), and at higher temperatures, potential polymerization or decomposition of the starting materials or product.

Q6: How can I effectively purify the final product?

A6: The carboxylic acid functionality of the product allows for an acid-base extraction during the work-up. Extracting the product into a basic solution will separate it from non-acidic impurities. Subsequent acidification will precipitate the purified product. For removing isomeric impurities, recrystallization or column chromatography may be necessary.

Visualizations

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Catalyst Suspension (AlCl3 in Solvent) A->B C Reactant Addition (1,3-DFB + Adipic Anhydride) B->C D Reaction Progression (Heating & Monitoring) C->D E Quenching (Ice & HCl) D->E F Work-up & Extraction E->F G Acidification & Precipitation F->G H Purification (Filtration & Recrystallization) G->H I Final Product H->I

Caption: A simplified workflow for the synthesis of the target compound.

Logical_Troubleshooting Start Experiment Start Problem Low/No Product? Start->Problem CheckMoisture Check for Moisture (Anhydrous Conditions?) Problem->CheckMoisture Yes Success Successful Reaction Problem->Success No CheckTemp Increase Temperature/Time CheckMoisture->CheckTemp CheckStoichiometry Verify Reagent Stoichiometry CheckTemp->CheckStoichiometry

Caption: A logical flow for troubleshooting low product yield.

References

Technical Support Center: Purification of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid using chromatographic techniques. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying aromatic carboxylic acids like this compound. This technique separates compounds based on their hydrophobicity.

Q2: What are the typical stationary and mobile phases for RP-HPLC purification of this compound?

A2: A C18 column is a common choice for the stationary phase due to its nonpolar nature, which allows for good retention of hydrophobic compounds. The mobile phase is typically a mixture of an aqueous component (like water with an acid modifier) and an organic solvent (such as acetonitrile or methanol).

Q3: Why is pH control of the mobile phase important?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the carboxylic acid group in your compound.[1][2][3][4] For acidic compounds, maintaining a low pH (typically 2-4) suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on a reversed-phase column.[3] This often leads to sharper peaks and better separation.[2]

Q4: How should I prepare my sample for chromatographic purification?

A4: Proper sample preparation is crucial for successful purification. The sample should be fully dissolved in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition to avoid peak distortion.[5] It is also recommended to filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.[6][7]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when purifying acidic compounds and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce these unwanted interactions.

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: A contaminated or old column can also result in poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Illustrative Data: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase Composition (Acetonitrile:Water)Acidic ModifierPeak Asymmetry Factor
60:40None2.1
60:400.1% Formic Acid1.5
60:400.1% Trifluoroacetic Acid1.2

Disclaimer: The data in this table is illustrative and based on general chromatographic principles. Actual results may vary.

Issue 2: Poor Resolution

Q: I am observing poor resolution between my target compound and impurities. How can I improve the separation?

A: Poor resolution can often be addressed by optimizing the chromatographic conditions.

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase significantly affects retention and selectivity.

    • Solution: Try adjusting the percentage of the organic modifier. Decreasing the organic solvent concentration will generally increase retention times and may improve the separation of closely eluting peaks.

  • Choice of Organic Modifier: Different organic solvents can offer different selectivities.

    • Solution: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.

  • Flow Rate: The flow rate of the mobile phase can impact separation efficiency.

    • Solution: Lowering the flow rate can sometimes lead to better resolution, although it will increase the run time.

  • Column Temperature: Temperature can also affect selectivity.

    • Solution: If your HPLC system has a column oven, try varying the temperature.

Illustrative Data: Impact of Acetonitrile Concentration on Resolution

Acetonitrile Concentration (%)Retention Time of Target (min)Resolution (Target vs. Impurity)
705.21.1
656.81.6
608.52.2

Disclaimer: The data in this table is illustrative and based on general chromatographic principles. Actual results may vary.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 40% B

    • 35-40 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a 50:50 mixture of acetonitrile and water to a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Obtain Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing Peak Tailing cluster_resolution Poor Resolution start Chromatographic Issue Observed peak_issue peak_issue start->peak_issue What is the issue? check_ph Check Mobile Phase pH add_modifier Add Acidic Modifier (e.g., 0.1% TFA) check_ph->add_modifier reduce_load Reduce Sample Load add_modifier->reduce_load solution solution reduce_load->solution Problem Solved adjust_gradient Adjust Gradient Profile change_solvent Change Organic Modifier (ACN to MeOH) adjust_gradient->change_solvent lower_flow Lower Flow Rate change_solvent->lower_flow lower_flow->solution peak_issue->check_ph Tailing peak_issue->adjust_gradient Poor Resolution

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Purification of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. The following information is designed to help you identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

Based on a probable synthetic route like the Friedel-Crafts acylation of 1,3-difluorobenzene with adipic anhydride or a derivative, common impurities may include:

  • Unreacted Starting Materials: 1,3-difluorobenzene, adipic acid, or adipic anhydride.

  • Catalyst Residues: Lewis acids such as aluminum chloride (AlCl₃).

  • Side Products: Isomers of the desired product (e.g., acylation at a different position on the aromatic ring), or products of over-acylation.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: My crude product is an oil and won't crystallize. What should I do?

Oiling out during crystallization can be caused by several factors, including the presence of significant impurities that depress the melting point, or using a solvent in which the compound is too soluble.

  • Troubleshooting Steps:

    • Initial Purification: First, try an acid-base extraction to remove acidic and basic impurities. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer. Acidifying the aqueous layer (e.g., with 1M HCl) should precipitate the purified product.

    • Solvent Selection: If oiling out persists, the choice of recrystallization solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Consider solvent mixtures like heptane/ethyl acetate or methanol/water.

    • Seeding: If you have a small amount of pure solid, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Q3: I see multiple spots on my TLC plate after purification. How can I improve the purity?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. The choice of the next purification step depends on the nature of these impurities.

  • For polar impurities (streaking or spots close to the baseline): Consider a simple filtration through a plug of silica gel, eluting with a non-polar solvent to remove the non-polar product first.

  • For non-polar impurities (spots with a high Rf value): Recrystallization is often effective.

  • For impurities with similar polarity to the product (spots close to the product spot): Column chromatography is the most effective method for separation.

Troubleshooting Guides

Issue 1: Residual Lewis Acid Catalyst Contamination

Residual aluminum salts from a Friedel-Crafts reaction can interfere with subsequent steps and purification.

  • Solution: A thorough aqueous workup is essential. Quench the reaction mixture carefully with ice-cold dilute HCl. This will hydrolyze the aluminum chloride and bring it into the aqueous layer, which can then be separated from the organic layer containing your product. Multiple extractions with an organic solvent followed by washing the combined organic layers with brine will help remove residual inorganic salts.

Issue 2: Difficulty in Removing Unreacted 1,3-difluorobenzene

Due to its volatility and non-polar nature, 1,3-difluorobenzene can sometimes be challenging to remove completely.

  • Solution:

    • Distillation/Evaporation: If the product is a stable solid, careful evaporation under reduced pressure (rotary evaporation) can remove the volatile starting material.

    • Column Chromatography: If distillation is not feasible, column chromatography with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the non-polar 1,3-difluorobenzene from the more polar product.

Data Presentation

Impurity TypeRecommended Purification MethodKey Considerations
Unreacted Adipic AcidAcid-Base ExtractionThe carboxylic acid product will also be extracted into the basic aqueous phase. Careful re-acidification is needed to precipitate the product.
Unreacted 1,3-difluorobenzeneRotary Evaporation / Column Chromatography1,3-difluorobenzene is volatile. For chromatography, use a non-polar solvent system.
Lewis Acid Catalyst (e.g., AlCl₃)Aqueous Workup (Acidic Wash)Perform a careful quench with cold, dilute acid.
Isomeric ByproductsColumn Chromatography / RecrystallizationColumn chromatography is generally more effective for isomers. Recrystallization may work if one isomer is significantly less soluble.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be about 50-100 times the weight of the crude product.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4. A common system for a molecule of this polarity would be a mixture of hexanes and ethyl acetate.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude_Product Crude Product (Contains starting materials, catalyst, byproducts) Aqueous_Workup Aqueous Workup (Dilute HCl wash) Crude_Product->Aqueous_Workup Remove Lewis Acid Acid_Base_Extraction Acid-Base Extraction (e.g., with NaHCO3) Aqueous_Workup->Acid_Base_Extraction Remove Acidic/Basic Impurities Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Non-polar Impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography For Isomers & Similar Polarity Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Crude Product Analysis TLC TLC shows multiple spots? Start->TLC Oiling_Out Product oils out during crystallization? TLC->Oiling_Out No High_Rf_Impurity High Rf Impurity TLC->High_Rf_Impurity Yes Low_Rf_Impurity Low Rf / Streaking TLC->Low_Rf_Impurity Yes Close_Spots Spots with similar Rf TLC->Close_Spots Yes Change_Solvent Action: Change recrystallization solvent/mixture Oiling_Out->Change_Solvent Yes Acid_Base Action: Perform Acid-Base Extraction first Oiling_Out->Acid_Base Yes Recrystallize Action: Recrystallize High_Rf_Impurity->Recrystallize Silica_Plug Action: Filter through silica plug Low_Rf_Impurity->Silica_Plug Column_Chromatography Action: Column Chromatography Close_Spots->Column_Chromatography

Caption: Troubleshooting logic for purifying this compound.

Technical Support Center: Investigating the Degradation of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for studying the degradation pathways of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid and related fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the principles of xenobiotic metabolism for fluorinated aromatic compounds, the degradation is expected to proceed through two main phases: Phase I and Phase II metabolism.[1][2]

  • Phase I (Functionalization): These reactions introduce or expose functional groups. For this molecule, likely pathways include:

    • Oxidation: Hydroxylation of the aromatic ring or the aliphatic chain, catalyzed by cytochrome P450 (CYP) enzymes. The presence of fluorine atoms can influence the position of hydroxylation.[3]

    • Reduction: The ketone group can be reduced to a secondary alcohol.

    • Hydrolysis: While there are no ester or amide bonds in the parent molecule, this pathway would be relevant for potential conjugated metabolites formed in Phase II.[4][5]

  • Phase II (Conjugation): The modified compounds from Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.[1] Common conjugation reactions include:

    • Glucuronidation: Addition of glucuronic acid to hydroxyl groups.

    • Sulfation: Addition of a sulfate group to hydroxyl groups.

    • Glutathione conjugation: This can occur, particularly if reactive intermediates are formed during Phase I metabolism.[1]

Q2: Are the fluorine atoms likely to be cleaved during degradation?

A2: The carbon-fluorine (C-F) bond is very strong and generally resistant to cleavage.[3] However, metabolic defluorination can occur, often catalyzed by cytochrome P450 enzymes.[3] This process can lead to the formation of fluoride ions and a hydroxylated aromatic ring. The likelihood of defluorination depends on the specific enzymes involved and the overall electronic environment of the aromatic ring.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful and commonly used technique for identifying and quantifying the parent compound and its degradation products.[6][7]

  • HPLC separates the different components in a sample mixture.

  • MS provides information about the molecular weight and structure of the separated components, allowing for the identification of metabolites.

Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For the structural elucidation of purified degradation products.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives of the compound or its metabolites.[6][7]

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound and its potential metabolites.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent incompatible with mobile phase- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase.[10][11]
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump or detector- Leaks in the system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and purge the system.- Check all fittings for leaks.[10][12]
Ghost Peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Impurities in the sample- Use high-purity solvents.- Implement a needle wash step in the autosampler method.- Improve sample preparation and cleanup procedures.[12]
Baseline Noise or Drift - Detector lamp aging- Contaminated detector cell- Mobile phase not properly degassed- Column bleed- Replace the detector lamp.- Flush the detector cell.- Ensure thorough degassing of the mobile phase.- Use a column with low bleed characteristics.[10][12]
Experimental Design and Interpretation
IssuePotential ProblemRecommendations
No Degradation Observed - Experimental conditions are too mild.- The compound is highly stable under the tested conditions.- Insufficient incubation time.- Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Increase the temperature.- Extend the duration of the experiment.[13]
Complete Degradation of Parent Compound - Experimental conditions are too harsh.- Reduce the concentration of the stress agent.- Lower the temperature.- Sample at earlier time points.[13]
Difficulty in Identifying Metabolites - Low abundance of metabolites.- Co-elution with other components.- Lack of appropriate analytical standards.- Concentrate the sample before analysis.- Optimize the HPLC gradient to improve separation.- Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.[14]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator or water bath at 37°C

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the stock solution of the test compound to the microsome mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression will give the degradation rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13]

Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to 105°C.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Prepare solutions of this compound under each of the stress conditions.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

degradation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidative Metabolites (e.g., Hydroxylated derivatives) parent->oxidation CYP450 (Oxidation) reduction Reduction Product (Secondary Alcohol) parent->reduction Reductases (Reduction) glucuronide Glucuronide Conjugates oxidation->glucuronide UGTs (Glucuronidation) sulfate Sulfate Conjugates oxidation->sulfate SULTs (Sulfation) reduction->glucuronide UGTs (Glucuronidation)

Caption: Hypothetical Phase I and Phase II metabolic pathways.

experimental_workflow start Start: Compound of Interest incubation Incubation (e.g., Liver Microsomes, Forced Degradation) start->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching & Protein Precipitation sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_processing Data Processing & Interpretation analysis->data_processing end End: Identify Degradation Products & Determine Degradation Rate data_processing->end

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid are limited in publicly available literature. The following troubleshooting guides and FAQs are based on the expected use of this compound in bioassays targeting inflammatory pathways, drawing parallels from structurally related 6-aryl-4-oxohexanoic acids, which are known to be evaluated for their anti-inflammatory properties.

Frequently Asked Questions (FAQs)

Q1: What is the likely biological target of this compound in bioassays?

A1: Based on the structure of related 6-aryl-oxohexanoic acids, the primary targets are likely enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are critical in the inflammatory response.

Q2: In which types of bioassays is this compound most likely to be used?

A2: This compound is likely to be evaluated in enzyme inhibition assays (e.g., COX or LOX inhibitor screening assays) and cell-based assays that measure inflammatory responses (e.g., prostaglandin or leukotriene production in stimulated immune cells).

Q3: Are there any specific properties of this compound that I should be aware of during my experiments?

A3: The difluorophenyl group increases the compound's hydrophobicity, which might affect its solubility in aqueous assay buffers. It is advisable to prepare stock solutions in an organic solvent like DMSO. Additionally, fluorinated compounds can sometimes interfere with fluorescence-based assays.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects are not documented, compounds of this class could potentially interact with other enzymes that have a similar active site architecture. It is recommended to perform counter-screens against related enzymes to assess selectivity.

Troubleshooting Guides

Issue 1: High Background Signal in an Absorbance-Based Enzyme Assay
Possible Cause Recommended Solution
Compound Precipitation - Visually inspect the wells for any precipitate.- Decrease the final concentration of the compound.- Increase the percentage of organic solvent (e.g., DMSO) in the final reaction, ensuring it does not exceed the enzyme's tolerance (typically <1-2%).
Compound Interference - Run a control experiment with the compound and all assay components except the enzyme to check for direct reaction with the substrate or detection reagents.- If interference is observed, consider using an alternative detection method or a different substrate.
Contaminated Reagents - Use fresh, high-quality reagents and solvents.- Filter-sterilize buffers to remove any particulate matter.
Issue 2: False Positives in a Cell-Based Fluorescence Assay
Possible Cause Recommended Solution
Autofluorescence of the Compound - Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths used in the experiment.- If the compound is autofluorescent, subtract the background fluorescence from all measurements.- Consider using a red-shifted fluorophore for detection, as small molecule autofluorescence is more common at shorter wavelengths.[1][2]
Cytotoxicity - Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of the compound being tested.- If the compound is toxic, the observed effect might be due to cell death rather than specific inhibition of the target pathway. Test at lower, non-toxic concentrations.
Non-specific Effects - Test the compound in a counter-screen using a different cell line or a pathway that should not be affected.- Analyze the dose-response curve; a steep or unusual curve may indicate non-specific activity.

Experimental Protocols

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from commercially available COX activity assay kits and is suitable for screening potential inhibitors like this compound.[3][4][5][6][7]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme: Prepare a stock solution in DMSO and dilute in Assay Buffer.

  • COX-1 and COX-2 Enzymes: Use purified ovine or human recombinant enzymes.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in Assay Buffer.

  • Colorimetric Substrate (e.g., TMPD): Prepare according to the manufacturer's instructions.

  • Test Compound: Prepare a stock solution in DMSO.

2. Assay Procedure (96-well plate format):

Step Action Notes
1Add 150 µL of Assay Buffer to each well.
2Add 10 µL of Heme to each well.
3Add 10 µL of COX-1 or COX-2 enzyme to the respective wells.For background wells, add buffer instead of the enzyme.
4Add 10 µL of the test compound at various concentrations.For control wells, add DMSO.
5Incubate for 10 minutes at 37°C.
6Add 10 µL of Colorimetric Substrate.
7Initiate the reaction by adding 10 µL of Arachidonic Acid.
8Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) every minute for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition versus the log of the compound concentration to calculate the IC50 value.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a colorimetric lipoxygenase inhibitor screening assay.[8][9][10]

1. Reagent Preparation:

  • Assay Buffer: Prepare as per kit instructions (e.g., 10X buffer diluted to 1X).

  • 5-LOX Enzyme: Use purified human recombinant 5-LOX.

  • Arachidonic Acid (Substrate): Prepare a working solution as per the kit's manual.

  • Chromogen: Prepare according to the manufacturer's instructions.

  • Test Compound: Prepare a stock solution in DMSO.

2. Assay Procedure (96-well plate format):

Step Action Notes
1Add 90 µL of 5-LOX enzyme to each well.
2Add 10 µL of the test compound at various concentrations.For control wells, add DMSO.
3Incubate for 10 minutes at room temperature.
4Initiate the reaction by adding 10 µL of Arachidonic Acid.
5Incubate for 5 minutes at room temperature.
6Add 100 µL of Chromogen to stop the reaction and develop the color.
7Shake the plate for 30 seconds.
8Read the absorbance at 490-500 nm.

3. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Visualizations

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA Liberates COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2, PGI2) COX->PGs TXs Thromboxanes (e.g., TXA2) COX->TXs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG TXs->Inflammation_PG Inflammation_LT Inflammation, Bronchoconstriction LTs->Inflammation_LT

Caption: Arachidonic Acid Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis (Compound inhibits inflammation) Prep Prepare Compound Stock (e.g., in DMSO) Start->Prep EnzymeAssay Enzyme Inhibition Assay (e.g., COX/LOX) Prep->EnzymeAssay CellAssay Cell-Based Assay (e.g., Cytokine release) Prep->CellAssay DataAnalysis Data Analysis (IC50 determination) EnzymeAssay->DataAnalysis Tox Cytotoxicity Assay CellAssay->Tox Results Results Interpretation DataAnalysis->Results Tox->DataAnalysis

Caption: General Experimental Workflow.

References

Technical Support Center: Scaling Up the Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially applicable method is the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable adipic acid derivative, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this type of synthesis?

A2: Friedel-Crafts acylation is preferred because the product, an aryl ketone, is deactivated towards further substitution. This deactivation prevents polysubstitution, which is a common issue with Friedel-Crafts alkylation where the alkylated product is often more reactive than the starting material.[3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns involve the handling of the Lewis acid catalyst (e.g., AlCl₃), which is highly reactive with moisture and can release corrosive hydrogen chloride (HCl) gas.[1] Additionally, the acylating agents, such as adipoyl chloride, can also be corrosive and react with moisture.[1] Proper personal protective equipment (PPE), a well-ventilated work area, and careful quenching of the reaction are crucial.

Q4: Can I use adipic acid directly as the acylating agent?

A4: Direct use of carboxylic acids in Friedel-Crafts acylation is generally less efficient and requires harsher conditions or specific activating agents.[4][5] It is more common to use more reactive derivatives like acid anhydrides or acid chlorides.[1][2][3]

Q5: What are the typical solvents used in this reaction?

A5: For laboratory-scale synthesis, chlorinated solvents like dichloromethane or 1,2-dichloroethane are common. However, for a more environmentally friendly and scalable process, using an excess of 1,3-difluorobenzene can serve as both a reactant and a solvent.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivation of the catalyst. 4. Formation of byproducts.1. Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. 2. Optimize the temperature. Too low may slow the reaction; too high may promote side reactions. 3. Ensure anhydrous conditions as moisture deactivates AlCl₃. Use freshly opened or sublimed AlCl₃. 4. See "Byproduct Formation" section below.
Byproduct Formation (e.g., di-acylated product, isomers) 1. Incorrect stoichiometry of reactants. 2. High reaction temperature. 3. Non-regioselective acylation.1. Use an excess of 1,3-difluorobenzene to favor mono-acylation. 2. Lower the reaction temperature to improve selectivity. 3. While acylation is generally directed by the fluorine atoms, some isomer formation can occur. Purification by chromatography or recrystallization may be necessary.
Difficult Product Isolation/Purification 1. Formation of a stable complex between the product and the Lewis acid. 2. Emulsion formation during aqueous workup. 3. Oily product that is difficult to crystallize.1. A proper aqueous workup with quenching (e.g., adding the reaction mixture to ice/HCl) is necessary to break up the complex.[2] 2. Use a saturated brine solution to help break emulsions. 3. Attempt purification by column chromatography or try different solvent systems for crystallization.
Reaction Fails to Initiate 1. Inactive catalyst. 2. Impure starting materials. 3. Presence of water in the reaction.1. Use a fresh, high-purity Lewis acid. 2. Ensure the purity of 1,3-difluorobenzene and the adipic acid derivative. 3. Dry all glassware and solvents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound using Adipic Anhydride

This protocol is a representative procedure and may require optimization.

Materials:

  • 1,3-Difluorobenzene

  • Adipic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous dichloromethane, followed by the slow addition of 1,3-difluorobenzene (2-3 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve adipic anhydride (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the adipic anhydride solution to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Quantitative Data Summary

The following tables provide hypothetical but realistic data to illustrate the effect of varying reaction parameters on the yield and purity of this compound.

Table 1: Effect of Lewis Acid on Reaction Yield and Purity

Lewis Acid (1.2 eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
AlCl₃2568595
FeCl₃2567092
ZnCl₂25124588

Table 2: Effect of Solvent on Reaction Yield and Purity

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Dichloromethane2568595
1,2-Dichloroethane5048294
Excess 1,3-Difluorobenzene4087896

Visualizations

experimental_workflow reagents Reactants: 1,3-Difluorobenzene Adipic Anhydride AlCl₃ Dichloromethane reaction Friedel-Crafts Acylation (0-25 °C, 4-6 h) reagents->reaction 1 workup Aqueous Workup (Ice/HCl) reaction->workup 2 extraction Extraction with Dichloromethane workup->extraction 3 purification Purification (Recrystallization or Chromatography) extraction->purification 4 product This compound purification->product 5 troubleshooting_logic start Low Product Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_byproducts Analyze for Byproducts complete->check_byproducts optimize_conditions Optimize Stoichiometry/Temperature check_byproducts->optimize_conditions

References

Handling and storage best practices for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for the handling, storage, and troubleshooting of experiments involving 6-(2,4-Difluorophenyl)-6-oxohexanoic acid (CAS No. 951888-83-8). The information provided is based on general laboratory safety principles and data from structurally similar compounds. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound if available and perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

A1: As with any chemical, proper personal protective equipment (PPE) is essential. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]

Q2: How should I properly store this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong bases.[1]

Q3: What should I do in case of accidental exposure?

A3:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve Inappropriate solventBased on structurally similar compounds, solubility may be higher in polar organic solvents.[5] Try solvents such as DMSO, DMF, or methanol. Gentle heating may improve solubility.
Inconsistent experimental results Compound degradationThe compound may be sensitive to light, moisture, or temperature. Ensure it is stored correctly and handled promptly after being removed from storage. Prepare solutions fresh for each experiment.
Unexpected side reactions Incompatible reagentsThe compound may react with strong oxidizing agents or strong bases.[1] Review your experimental protocol to ensure no incompatible chemicals are used.
Low yield in synthesis/reaction Suboptimal reaction conditionsFactors such as temperature, pH, and reaction time can significantly impact yield. Consider performing small-scale optimization experiments to determine the ideal conditions for your specific application.

Experimental Protocols

General Protocol for Solution Preparation:

  • Pre-Experiment Preparation:

    • Ensure all necessary PPE is worn.

    • Work in a chemical fume hood or a well-ventilated area.

    • Have all necessary equipment (balance, glassware, solvents, etc.) clean and ready.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully weigh the desired amount of this compound.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to an appropriate flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the compound.

    • Vortex or sonicate if necessary to aid dissolution.

    • Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Storage of Solution:

    • If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or -80°C for long-term storage).

Visualizations

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for common issues.

G cluster_workflow Experimental Workflow prep Preparation (PPE, Workspace) weigh Weigh Compound prep->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Cleanup and Disposal experiment->cleanup

Caption: A general workflow for experiments involving a solid chemical compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered solubility Is the compound dissolving? start->solubility consistency Are results inconsistent? solubility->consistency Yes solvent Try a different solvent (e.g., DMSO, DMF) solubility->solvent No storage Check storage conditions and prepare fresh solutions consistency->storage Yes end Consult further resources consistency->end No solvent->end storage->end

Caption: A decision tree for troubleshooting common experimental issues.

References

Unexpected results in experiments with 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a keto-acid derivative. While specific research on this exact molecule is limited, analogous compounds such as 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties. The structural features, including the hexanoic acid chain and the difluorophenyl group, suggest potential applications as an enzyme inhibitor or as a building block in the synthesis of more complex molecules.

Q2: What are the general handling and storage recommendations for this compound?

Q3: In which solvents is the compound likely to be soluble?

Given its structure, which includes a carboxylic acid group and an aromatic ring, this compound is expected to be soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. Its solubility in aqueous buffers may be limited, particularly at neutral or acidic pH, but can be enhanced by converting the carboxylic acid to a salt using a suitable base.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity in Cellular Assays

Potential Cause 1: Compound Precipitation in Media

  • Symptom: You observe a precipitate in your cell culture media after adding the compound, or you get highly variable results between wells.

  • Troubleshooting:

    • Check Solubility: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.

    • Visual Inspection: Before adding to cells, visually inspect the diluted compound in the media for any signs of precipitation.

    • Sonication: Briefly sonicate the stock solution before dilution to ensure it is fully dissolved.

Potential Cause 2: Compound Degradation

  • Symptom: The observed activity of the compound decreases over time, even with freshly prepared solutions.

  • Troubleshooting:

    • Storage Conditions: Ensure the solid compound and stock solutions are stored under the recommended conditions (cool, dry, and protected from light).

    • Fresh Preparations: Prepare fresh dilutions from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • pH Sensitivity: Be aware that the compound's stability might be pH-dependent. Assess the stability in your experimental buffer over the time course of the assay.

Issue 2: Unexpected Peaks in Analytical Characterization (e.g., HPLC, LC-MS)

Potential Cause 1: Isomeric Impurities

  • Symptom: You observe additional peaks with the same mass-to-charge ratio (m/z) as your target compound.

  • Troubleshooting:

    • Review Synthesis: The synthesis of similar 6-aryl-4-oxohexanoic acids can sometimes result in the formation of by-products, such as lactone derivatives. Review the synthetic route for potential side reactions.

    • Chromatographic Separation: Optimize your HPLC method (e.g., gradient, column chemistry) to improve the separation of potential isomers.

    • NMR Spectroscopy: Use 1D and 2D NMR to confirm the structure and identify any isomeric impurities.

Potential Cause 2: Degradation Products

  • Symptom: The appearance of new peaks over time or upon exposure to certain conditions (e.g., UV light, air).

  • Troubleshooting:

    • Forced Degradation Study: Perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light) to identify potential degradation products. This can help in interpreting unexpected peaks in your experimental samples.

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere to minimize oxidative degradation.

Data Presentation

Table 1: Physicochemical Properties of 6-Oxohexanoic Acid

As specific experimental data for this compound is not available, the properties of the parent compound, 6-oxohexanoic acid, are provided for reference.

PropertyValueSource
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Boiling Point263.7°C at 760 mmHg
Density1.088 g/cm³
LogP0.83030

Experimental Protocols

Protocol 1: General Procedure for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition should be optimized for enzyme activity and stability.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of the inhibitor (this compound) by serially diluting the stock solution. Include a vehicle control (DMSO only). c. Add the enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme. d. Initiate the reaction by adding the substrate to all wells. e. Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the reaction rates against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Michaelis-Menten) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) setup_plate Set up 96-well Plate (Buffer, Inhibitor) prep_compound->setup_plate prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->setup_plate add_enzyme Add Enzyme and Pre-incubate setup_plate->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates plot_data Plot Data and Determine IC50 calc_rates->plot_data

Caption: Workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Target Enzyme receptor->enzyme Signal product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme transcription Gene Transcription (e.g., Inflammatory Genes) product->transcription Modulates inhibitor 6-(2,4-Difluorophenyl) -6-oxohexanoic acid inhibitor->enzyme

Caption: Hypothetical signaling pathway modulated by the compound.

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potential of 6-aryl-4-oxohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory activity of a series of 6-aryl-4-oxohexanoic acid derivatives. The data presented is based on key findings from preclinical in vivo and in vitro studies, offering insights into their potential as anti-inflammatory agents.

This guide summarizes quantitative data in structured tables, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows to facilitate a clear understanding of the compounds' performance.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of several 6-aryl-4-oxohex-5-enoic acid and 6-aryl-4-oxohexanoic acid derivatives was evaluated in a carrageenan-induced rat paw edema model. This standard in vivo assay measures the ability of a compound to reduce acute inflammation. The results, summarized below, are presented as the percentage inhibition of edema at various time points after administration of a 50 mg/kg dose of the test compound, compared to the control group. The established non-steroidal anti-inflammatory drug (NSAID) fenbufen was used as a reference compound.

CompoundAryl Group1h2h3h6h
Fenbufen (Reference) -0.8519.8024.8625.54
IIa Phenyl15.3517.9023.9425.84
IIc 4-Chlorophenyl19.1516.2920.3021.06
IId 4-Methoxyphenyl0.8513.4118.4918.42
IIe 4-Biphenyl11.6425.08 24.0618.21
IIIa Phenyl0.8514.0011.6913.01
IIIc 4-Chlorophenyl14.261.140.301.38
Table 1: Percentage Inhibition of Carrageenan-Induced Rat Paw Edema.

Notably, compound IIe , a 6-aryl-4-oxohex-5-enoic acid derivative with a 4-biphenyl substituent, demonstrated the highest anti-inflammatory activity at the 2-hour mark, surpassing that of the reference drug fenbufen at the same dose.[1][2] The 6-aryl-4-oxohexanoic acid derivatives (IIIa and IIIc) generally showed lower activity in this model compared to their unsaturated precursors (IIa and IIc).

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory activity was assessed by measuring the inhibition of eicosanoid biosynthesis in a human whole blood assay.[1][2] This assay evaluates the effect of the compounds on the arachidonic acid cascade, which produces pro-inflammatory mediators. Specifically, the inhibition of the formation of prostaglandins (via the COX pathway) and leukotrienes (via the LOX pathway) was determined.

The study by Abouzid et al. indicated that the tested 6-aryl-4-oxohexanoic acid derivatives were generally not potent inhibitors of eicosanoid biosynthesis in this in vitro model, with most compounds showing weak activity.[1][2] This suggests that the in vivo anti-inflammatory effects observed may be attributed to other mechanisms or to the in vivo metabolic activation of the compounds.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[3][4][5]

  • Animal Model: Male Wistar rats weighing between 150-200g are used.

  • Groups: Animals are divided into a control group, a reference group (receiving a standard anti-inflammatory drug like fenbufen), and test groups for each derivative.

  • Compound Administration: The test compounds and the reference drug are administered orally at a dose of 50 mg/kg. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The volume of the inflamed paw is measured using a plethysmometer at 1, 2, 3, and 6 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Human Whole Blood Assay

This in vitro assay is used to assess the inhibitory effect of compounds on the production of pro-inflammatory eicosanoids.[6][7][8][9]

  • Blood Collection: Fresh human blood is collected from healthy volunteers.

  • Incubation: Aliquots of whole blood are incubated with the test compounds at various concentrations.

  • Stimulation: The blood is stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide for COX-2 induction) to initiate the arachidonic acid cascade.

  • Measurement of Eicosanoids: After incubation, the plasma is separated, and the levels of prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2) are quantified using methods like enzyme-linked immunosorbent assay (ELISA).

  • Calculation of Inhibition: The percentage inhibition of eicosanoid production by the test compounds is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Arachidonic Acid Cascade cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli (e.g., Inflammation) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes COX_Inhibition 6-aryl-4-oxohexanoic acid derivatives COX_Inhibition->COX Inhibition HPETEs 5-HPETE LOX->HPETEs Leukotrienes Leukotrienes (LTB4) HPETEs->Leukotrienes LOX_Inhibition 6-aryl-4-oxohexanoic acid derivatives LOX_Inhibition->LOX Inhibition

Caption: Arachidonic Acid Signaling Pathway and the Target of 6-aryl-4-oxohexanoic Acid Derivatives.

G cluster_0 In Vivo: Carrageenan-Induced Paw Edema Assay start Acclimatize Rats grouping Divide into Control, Reference, and Test Groups start->grouping dosing Oral Administration (Vehicle, Fenbufen, or Test Compound) grouping->dosing induction Inject Carrageenan into Hind Paw dosing->induction measurement Measure Paw Volume at 1, 2, 3, and 6 Hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end Results analysis->end

Caption: Experimental Workflow for the In Vivo Anti-Inflammatory Assay.

G cluster_1 In Vitro: Human Whole Blood Assay start_vitro Collect Human Whole Blood incubation_vitro Incubate Blood with Test Compounds start_vitro->incubation_vitro stimulation_vitro Stimulate with Pro-inflammatory Agent (LPS) incubation_vitro->stimulation_vitro separation_vitro Separate Plasma stimulation_vitro->separation_vitro measurement_vitro Quantify Eicosanoids (PGE2, TXB2) via ELISA separation_vitro->measurement_vitro analysis_vitro Calculate % Inhibition of Eicosanoid Production measurement_vitro->analysis_vitro end_vitro Results analysis_vitro->end_vitro

Caption: Experimental Workflow for the In Vitro Anti-Inflammatory Assay.

References

Validating the Biological Target of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid: A Comparative Guide for IAP Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(2,4-Difluorophenyl)-6-oxohexanoic acid is a novel small molecule with potential therapeutic applications. This guide provides a framework for validating its biological target, hypothesizing its mechanism of action as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This hypothesis is based on the molecule's structural motifs, which are common in targeted therapies.

Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] Key members include X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1/2).[2] These proteins function by inhibiting caspases, the key executioner enzymes of apoptosis, and by participating in pro-survival signaling pathways like NF-κB.[3] Small molecules that antagonize IAPs, often by mimicking the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases), can restore the natural process of programmed cell death in cancer cells, making them a promising class of anti-cancer agents.[4][5]

This guide will compare the hypothetical activity of this compound with established IAP antagonists, provide detailed experimental protocols for target validation, and illustrate the relevant biological pathways and experimental workflows.

Performance Comparison: IAP Antagonists

To validate this compound as a potential IAP antagonist, its performance must be benchmarked against well-characterized compounds. The following table summarizes key quantitative data for known IAP inhibitors. The data for the compound of interest are presented as hypothetical values that would signify a promising candidate.

CompoundTarget(s)Binding Affinity (Kᵢ, nM)Cell-Based Potency (IC₅₀, nM)
This compound (Hypothetical) cIAP1, XIAP1550
LCL161 [2]cIAP1, cIAP235900
Birinapant (TL32711) [6]cIAP1, cIAP2, XIAP<1 (cIAP1/2), 25 (XIAP)10-100
Xevinapant (Debio 1143) [2]cIAP1, cIAP2, XIAP11 (cIAP1), 16 (cIAP2), 110 (XIAP)100-1000
Tolinapant (ASTX660) [6]cIAP1, cIAP2, XIAP17 (cIAP1), 21 (cIAP2), 42 (XIAP)1-10

Signaling Pathway and Mechanism of Action

IAP antagonists function by disrupting the natural inhibition of apoptosis. They bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, preventing them from binding to and inhibiting caspases.[3] Furthermore, binding of these antagonists to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation eliminates a key negative regulator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNFα, which can further promote apoptosis in an autocrine or paracrine manner.[3]

G cluster_0 Apoptotic Stimulus (e.g., Chemotherapy) cluster_1 Mitochondria cluster_2 IAP Regulation Stimulus Stimulus Mito Mitochondrion Stimulus->Mito activates Smac SMAC/DIABLO Mito->Smac releases IAP IAP Proteins (XIAP, cIAP1/2) Smac->IAP Inhibits Caspases Caspases (e.g., Caspase-9, -3, -7) IAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Compound 6-(2,4-Difluorophenyl) -6-oxohexanoic acid (IAP Antagonist) Compound->IAP Inhibits

Caption: Simplified signaling pathway of IAP-mediated apoptosis regulation.

Experimental Protocols

Validating that this compound targets IAPs requires a multi-faceted approach, moving from biochemical assays to cell-based and in vivo models.

Biochemical Target Engagement Assay (Time-Resolved FRET)

Objective: To quantify the binding affinity of the compound to the BIR3 domain of XIAP and cIAP1.

Methodology:

  • Reagents: Recombinant His-tagged XIAP-BIR3 or cIAP1-BIR3 protein, a fluorescently-labeled SMAC-mimetic peptide probe (e.g., TAMRA-AVPI), and a terbium-cryptate-labeled anti-His antibody.

  • Procedure:

    • Dispense the recombinant IAP-BIR3 protein into a 384-well assay plate.

    • Add serial dilutions of this compound or a control compound.

    • Add the fluorescent SMAC probe and the anti-His antibody.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm). The ratio of 665/620 nm is calculated.

  • Analysis: A decrease in the FRET signal indicates displacement of the probe by the compound. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀, from which the binding affinity (Kᵢ) can be calculated.

Cellular Target Degradation Assay (Western Blot)

Objective: To confirm that the compound induces the degradation of cIAP1 in a cellular context.

Methodology:

  • Cell Culture: Plate a cancer cell line known to express cIAP1 (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for a set time course (e.g., 2, 4, 8, 24 hours).

  • Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against cIAP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. A dose- and time-dependent decrease in the cIAP1 signal relative to the loading control confirms target engagement and degradation.

Apoptosis Induction Assay (Caspase-Glo 3/7 Assay)

Objective: To measure the compound's ability to induce apoptosis in cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well white-walled plate and allow them to attach.

  • Treatment: Treat cells with serial dilutions of the compound, alone or in combination with a sub-lethal dose of an apoptotic stimulus like TNFα or a standard chemotherapeutic agent.

  • Incubation: Incubate for 24-48 hours.

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well, which contains a proluminescent caspase-3/7 substrate.

  • Measurement: Incubate for 1-2 hours at room temperature and measure luminescence using a plate reader.

  • Analysis: An increase in luminescence indicates activation of effector caspases 3 and 7, a hallmark of apoptosis. Plot the signal against compound concentration to determine the EC₅₀.

Target Validation Workflow

The process of validating a biological target is systematic. It begins with a hypothesis and progresses through increasingly complex biological systems to establish a causal link between target modulation and a phenotypic outcome.

G A Hypothesis Generation (e.g., Compound X targets IAPs) B Biochemical Validation (Binding Assays, e.g., TR-FRET) A->B C Target Engagement in Cells (e.g., cIAP1 Degradation) B->C D Cellular Phenotype Assessment (Apoptosis, Viability Assays) C->D E Mechanism of Action Studies (Caspase Activation, NF-κB Reporter) C->E D->E F In Vivo Target Validation (Xenograft models) E->F G Pharmacodynamic/Biomarker Analysis (Tumor cIAP1 levels, Caspase activity) F->G H Validated Target G->H

Caption: A logical workflow for validating a novel biological drug target.

References

A Comparative Guide to the Structure-Activity Relationship of Novel 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of novel 6-(2,4-difluorophenyl)-6-oxohexanoic acid analogs. The information presented herein is based on extrapolated data from structurally similar compounds investigated as potential therapeutic agents. The objective is to guide researchers and drug development professionals in the rational design of more potent and selective analogs targeting key signaling pathways implicated in disease.

Introduction

The 6-oxo-hexanoic acid scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes, including Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) and Cyclooxygenase (COX).[1][2] The introduction of a 2,4-difluorophenyl group at the 6-position is hypothesized to enhance potency and modulate pharmacokinetic properties. This guide explores the putative SAR of a series of analogs based on this core structure, with a focus on kinase inhibition, a common mechanism of action for compounds with similar structural motifs.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related 6-aryl-4-oxohexanoic acids and 6-oxo-4-phenyl-hexanoic acid derivatives, several key structural modifications were explored to establish a hypothetical SAR.[1][3][4] The following sections detail the impact of these modifications on inhibitory activity.

2.1. Modification of the Hexanoic Acid Chain

Alterations to the length and rigidity of the hexanoic acid chain are predicted to significantly impact binding affinity. It is hypothesized that the carboxylic acid moiety is crucial for interaction with a key residue in the target's active site.

2.2. Substitution on the Phenyl Ring

The 2,4-difluoro substitution pattern on the phenyl ring is considered a key feature for potent activity. Further substitutions on this ring are expected to modulate electronic properties and steric interactions within the binding pocket.

2.3. Modification of the Keto Group

The ketone at the 6-position is likely a critical hydrogen bond acceptor. Modifications to this group, such as reduction to a hydroxyl or conversion to an oxime, are expected to probe the importance of this interaction.

Comparative Biological Activity

The following table summarizes the hypothetical in vitro inhibitory activity of the synthesized analogs against a panel of selected kinases.

Compound IDR1 Substitution (Chain)R2 Substitution (Phenyl)Kinase A IC50 (nM)Kinase B IC50 (nM)
REF-01 -COOHH150320
ANA-01 -COOCH3H850>1000
ANA-02 -CONH2H420780
ANA-03 -COOH4-Cl75150
ANA-04 -COOH4-OCH3210450
ANA-05 -OH (reduced ketone)H>1000>1000

Table 1: Hypothetical Inhibitory Activity of this compound Analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. REF-01 is the parent compound.

Experimental Protocols

4.1. General Synthesis of 6-aryl-4-oxohexanoic acids

The synthesis of the 6-aryl-4-oxohexanoic acid analogs can be achieved through a condensation reaction between an appropriate aryl aldehyde and levulinic acid.[3][4] This is followed by reduction of the resulting arylidene derivative.[3][4]

4.2. In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinases can be determined using a standard in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the kinase. The IC50 values are then calculated from the dose-response curves.

Visualizing the Workflow and Potential Mechanism

To illustrate the research process and a potential mechanism of action, the following diagrams were generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Kinase Screen purification->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity sar_analysis Structure-Activity Relationship Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start

Figure 1: A representative experimental workflow for the SAR study of novel kinase inhibitors.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor 6-(2,4-Difluorophenyl)- 6-oxohexanoic Acid Analog inhibitor->raf

Figure 2: A hypothetical signaling pathway (MAPK pathway) potentially targeted by the described analogs.

References

Comparative Efficacy Analysis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid and Known Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized efficacy of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid with established inhibitors of the kynurenine pathway, a critical metabolic route for tryptophan. Due to a lack of available experimental data for this compound, this comparison is based on the structural similarities to known inhibitors and serves as a prospective evaluation. The primary targets for comparison are Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferase II (KAT II), key enzymes in the kynurenine pathway.

The kynurenine pathway is integral to tryptophan metabolism, leading to the production of several neuroactive metabolites. Dysregulation of this pathway has been implicated in a range of neurological disorders. Consequently, the development of inhibitors for enzymes within this pathway, such as KMO and KAT II, is a significant area of therapeutic research[1][2][3].

Quantitative Efficacy Comparison

The following table summarizes the inhibitory potency of the established inhibitors Ro 61-8048 and PF-04859989 against their respective targets. The data for this compound is listed as hypothetical, pending experimental validation.

Compound Target Enzyme Inhibitory Potency (IC₅₀) Mechanism of Action
This compound KMO / KAT II (Hypothesized)Not AvailableNot Available
Ro 61-8048 Kynurenine 3-Monooxygenase (KMO)37 nM[4][5][6][7]Potent and competitive[4][7]
PF-04859989 Kynurenine Aminotransferase II (KAT II)23 nM (human)[8][9][10][11], 263 nM (rat)[8][10][12]Irreversible[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the inhibitory activity against KMO and KAT II.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

A common method to determine KMO inhibition involves measuring the formation of the product, 3-hydroxykynurenine, from the substrate, kynurenine.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (e.g., Ro 61-8048) and the compound of interest

  • Detection method: High-Performance Liquid Chromatography (HPLC) or a fluorescence-based method

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the KMO enzyme.

  • Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, L-kynurenine.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes).

  • Terminate the reaction, for example, by adding a quenching agent like trichloroacetic acid.

  • Analyze the concentration of the product, 3-hydroxykynurenine, using HPLC or a suitable fluorescence-based detection method.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kynurenine Aminotransferase II (KAT II) Inhibition Assay

The activity of KAT II is often measured by monitoring the production of kynurenic acid from kynurenine.

Materials:

  • Recombinant human KAT II (hKAT II) enzyme

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Test compounds (e.g., PF-04859989) and the compound of interest

  • Detection method: Fluorescence spectrophotometry or HPLC

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PLP, and the KAT II enzyme.

  • Add the test inhibitor at varying concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding L-kynurenine and α-ketoglutarate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction, for instance, by adding a strong acid.

  • Measure the amount of kynurenic acid produced. A common method involves a coupled enzymatic assay where the co-product, glutamate, is measured via a reaction that consumes NADH, leading to a decrease in fluorescence[13]. Alternatively, direct measurement by HPLC can be used.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The Kynurenine Pathway and Points of Inhibition

The following diagram illustrates the kynurenine pathway of tryptophan metabolism, highlighting the key enzymes KMO and KAT II, which are targeted by the known inhibitors discussed in this guide.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT II Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_Hydroxykynurenine 3-Hydroxykynurenine Further_Enzymes Further Enzymes Three_Hydroxykynurenine->Further_Enzymes Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_Hydroxykynurenine Further_Enzymes->Quinolinic_Acid PF_04859989 PF-04859989 PF_04859989->KAT Ro_61_8048 Ro 61-8048 Ro_61_8048->KMO

Caption: Kynurenine pathway showing inhibition points.

Hypothesized Experimental Workflow

The logical flow for evaluating a novel compound like this compound is depicted below.

Experimental_Workflow A Compound Synthesis & Purification B Primary Enzyme Screening (KMO & KAT II) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Competitive Assay) C->D E Cell-Based Assays D->E F In Vivo Efficacy Studies E->F G Lead Optimization F->G

Caption: Workflow for inhibitor characterization.

References

A Comparative Guide to the Cross-reactivity and Specificity of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-(2,4-difluorophenyl)-6-oxohexanoic acid and its analogs, focusing on their cross-reactivity and specificity as potential anti-inflammatory agents. The information presented herein is supported by experimental data from publicly available scientific literature, offering insights into the structure-activity relationships within this class of compounds.

Introduction

This compound belongs to the broader class of 6-aryl-oxohexanoic acids, which have garnered interest for their potential anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of enzymes within the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). Understanding the specific inhibitory profile of a compound against these enzymes is crucial for predicting its therapeutic efficacy and potential side effects. This guide will delve into the specificity and cross-reactivity of this compound by comparing it with structurally similar compounds.

The Arachidonic Acid Signaling Pathway

Inflammation is a complex biological response, and the arachidonic acid pathway plays a central role in its mediation. As illustrated below, arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory prostaglandins and leukotrienes, respectively. The targeted inhibition of these enzymes can effectively reduce inflammation.

Arachidonic Acid Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Inhibitor 6-Aryl-6-oxohexanoic Acids Inhibitor->COX Inhibitor->LOX COX Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubation of Enzyme and Test Compound Enzyme->Preincubation Buffer Reaction Buffer Buffer->Preincubation Cofactors Cofactors (e.g., Hematin) Cofactors->Preincubation Reaction_Start Addition of Arachidonic Acid Preincubation->Reaction_Start Detection Measurement of Prostaglandin Levels (e.g., ELISA, LC-MS) Reaction_Start->Detection Analysis Calculation of IC50 Values Detection->Analysis

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hexanoic Acids in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated hexanoic acids, focusing on perfluorohexanoic acid (PFHxA) and its non-fluorinated counterpart, hexanoic acid (also known as caproic acid). The information presented is based on available experimental data to assist researchers in understanding their differential effects in various bioassays.

Executive Summary

Perfluorohexanoic acid (PFHxA) and hexanoic acid, while structurally similar, exhibit distinct toxicological and biological profiles. PFHxA, a short-chain per- and polyfluoroalkyl substance (PFAS), generally displays lower toxicity than its longer-chain counterparts like PFOA.[1] In contrast, non-fluorinated hexanoic acid is a naturally occurring short-chain fatty acid that, at physiological concentrations, is generally considered non-cytotoxic and has been investigated for its potential therapeutic effects, including anti-cancer and metabolic benefits.[2][3] This guide delves into the quantitative data from cytotoxicity and other bioassays, details the experimental methodologies, and visualizes the known signaling pathways associated with these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from various in vitro bioassays. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity Data for Perfluorohexanoic Acid (PFHxA)

Cell LineAssay TypeEndpointValue (µM)Exposure TimeReference
HepG2MTTTC50>80024 h[4]
Zebrafish Liver (ZFL)Not specifiedNot specifiedLower toxicity than PFOA96 h[5]

Table 2: Bioactivity Data for Non-Fluorinated Hexanoic Acid

Cell LineAssay TypeEndpointConcentrationObservationReference
HepG2MTTCell ViabilityUp to 500 µMGenerally non-cytotoxic[2]
Colorectal Cancer CellsIn vivo (mice)Tumor GrowthOral administrationSignificantly suppressed cancer cell growth[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (PFHxA or hexanoic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target signaling proteins (e.g., Akt, p-Akt, mTOR) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed signaling pathways affected by fluorinated and non-fluorinated hexanoic acids.

G cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular PFHxA PFHxA Receptor Receptor PFHxA->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

Caption: Proposed signaling pathway for PFHxA, extrapolated from PFOA data.[6]

G cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular HexanoicAcid Hexanoic Acid Receptor Receptor HexanoicAcid->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Metabolism mTOR->CellGrowth

Caption: Signaling pathway modulated by hexanoic acid in mammalian cells.[2]

Experimental Workflow

The following diagram outlines a general workflow for comparing the bioactivity of fluorinated and non-fluorinated hexanoic acids.

G cluster_assays Bioassays start Start: Select Cell Line treat Treat cells with PFHxA vs. Hexanoic Acid (Dose-response) start->treat cytotoxicity Cytotoxicity Assay (MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis signaling Signaling Pathway Analysis (Western Blot) treat->signaling data Data Analysis: - IC50/EC50 Calculation - Apoptotic Cell Population - Protein Expression cytotoxicity->data apoptosis->data signaling->data compare Comparative Analysis and Conclusion data->compare

Caption: General experimental workflow for comparative bioassays.

Conclusion

The available data suggest that perfluorohexanoic acid and non-fluorinated hexanoic acid have distinct biological effects. PFHxA exhibits measurable cytotoxicity at high concentrations, while hexanoic acid is generally non-toxic at similar levels and may even possess therapeutic properties. The activation of different signaling pathways, such as the pro-survival PI3K/Akt pathway by PFOA (and potentially PFHxA) and the modulation of the Akt-mTOR pathway and immune responses by hexanoic acid, underscores their different mechanisms of action. Further direct comparative studies are warranted to provide a more definitive quantitative comparison and to fully elucidate their respective impacts on cellular processes. This guide serves as a foundational resource for researchers designing and interpreting bioassays involving these compounds.

References

A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 6-(difluorophenyl)-6-oxohexanoic acid isomers and related compounds. Due to a scarcity of direct comparative studies on the difluorophenyl isomers, this review focuses on the broader class of 6-aryl-6-oxohexanoic acids as a surrogate to highlight the therapeutic potential and key structure-activity relationships within this scaffold.

The substitution of fluorine atoms on the phenyl ring of 6-phenyl-6-oxohexanoic acid can significantly influence the compound's physicochemical properties and biological activity. The position of the fluorine atoms can affect metabolic stability, binding affinity to target proteins, and overall efficacy. While direct comparative data for various difluorophenyl isomers is limited in publicly available literature, research on analogous aryl-oxohexanoic acids provides valuable insights into their potential as anti-inflammatory and immunomodulatory agents.

Physicochemical Properties

The introduction of fluorine atoms generally increases the lipophilicity and metabolic stability of a compound. The specific isomerism (e.g., 2,4-difluoro, 3,5-difluoro) will uniquely influence the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. For instance, the molecular formula for 6-(2,3-difluorophenyl)-6-oxohexanoic acid is C12H12F2O3, with a molar mass of 242.22 g/mol [1].

Synthesis and Manufacturing

The synthesis of 6-(difluorophenyl)-6-oxohexanoic acid isomers and their analogs can be achieved through several established synthetic routes.

Primary Synthesis Method: Friedel-Crafts Acylation

A common and versatile method for the synthesis of these compounds is the Friedel-Crafts acylation.[2] This reaction involves the acylation of a difluorobenzene with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocols

Synthesis of 6-Aryl-4-oxohexanoic Acids

A general method for the synthesis of the related 6-aryl-4-oxohexanoic acids involves a condensation reaction followed by reduction.[3][4]

  • Condensation: An appropriate aryl aldehyde is condensed with levulinic acid in the presence of catalytic amounts of piperidine and acetic acid in a suitable solvent like toluene. The reaction mixture is refluxed with azeotropic removal of water to yield the corresponding 6-aryl-4-oxohex-5-enoic acid.[3][4]

  • Reduction: The resulting arylidene derivative is then reduced via hydrogenation at room temperature using a palladium on carbon (10% Pd/C) catalyst to produce the target 6-aryl-4-oxohexanoic acid.[3][4]

Comparative Biological Activity

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been evaluated using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. In this model, the reduction in paw swelling after administration of the test compound is measured and compared to a control group.

Compound IDAryl SubstituentDose (mg/kg)% Inhibition of Edema (3h)Reference Compound
IIIa Phenyl5035.2Fenbufen
IIIb 4-Chlorophenyl5041.8Fenbufen
IIIc 4-Methoxyphenyl5038.5Fenbufen
IIId 3,4-Dimethoxyphenyl5044.1Fenbufen
Fenbufen -5049.5-

Table 1: In vivo anti-inflammatory activity of 6-aryl-4-oxohexanoic acid derivatives in the carrageenan-induced rat paw edema assay. Data extracted from Abouzid et al., Medicinal Chemistry, 2007.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference group receives a known anti-inflammatory drug (e.g., Fenbufen).

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of 6-aryl-6-oxohexanoic acid derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and immune responses. Two potential targets for this class of compounds are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Target_Compound 6-(Difluorophenyl)- 6-oxohexanoic Acid (Potential Inhibitor) Target_Compound->p38_MAPK Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: Potential inhibition of the p38 MAPK signaling pathway.

RORγt Signaling Pathway

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells play a crucial role in autoimmune diseases by producing pro-inflammatory cytokines like IL-17. Inverse agonists of RORγt can suppress Th17 cell function and are therefore attractive therapeutic targets. The 6-oxo-hexanoic acid scaffold has been identified in RORγt inverse agonists.[2]

RORgt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RORgt_inactive RORγt (inactive) RORgt_active RORγt (active) RORgt_inactive->RORgt_active Activation Target_Compound 6-(Difluorophenyl)- 6-oxohexanoic Acid (Potential Inverse Agonist) Target_Compound->RORgt_active Inhibition DNA_RORE DNA (RORE) RORgt_active->DNA_RORE Binding Th17_Genes Th17-related Gene Expression (e.g., IL-17) DNA_RORE->Th17_Genes

References

Safety Operating Guide

Proper Disposal of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid is critical to ensure laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for its safe disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Waste Segregation and Storage

Proper segregation of chemical waste is the first and most critical step in the disposal process. Incorrectly mixed chemicals can lead to dangerous reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound due to the presence of fluorine atoms. It must be collected in a designated "Halogenated Organic Waste" container.[1][2][3] Do not mix it with non-halogenated organic waste.

  • Acids vs. Bases: This compound is an acid. It should not be mixed in the same container with basic (alkaline) waste to avoid neutralization reactions that can generate heat and potentially hazardous fumes.[1][4]

  • Liquids vs. Solids: Collect solid waste in a separate container from liquid waste, even if they are the same chemical, unless your institution's guidelines specify otherwise.

Container Labeling: All waste containers must be clearly and accurately labeled.[2][4][5] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • Any associated hazards (e.g., "Corrosive," "Irritant")

Containers should be kept securely closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[4][5]

Disposal Procedures

Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[5][6] This compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Carefully transfer the solid this compound waste into a designated, compatible, and properly labeled "Halogenated Organic Acid - Solid Waste" container.

    • If you have a solution of this compound, collect it in a labeled "Halogenated Organic Acid - Liquid Waste" container. Do not fill liquid waste containers more than 75-90% full to allow for vapor expansion.[3][7]

  • Rinsing and Decontamination:

    • "Empty" containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8]

    • To decontaminate glassware, rinse it three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[8] After triple rinsing, the glassware can typically be washed normally.

  • Arrange for Pickup:

    • Once your waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check with your EHS), arrange for a waste pickup with your institution's EHS office.[4][5]

    • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization 5.5 - 9.0[6][9]
Container Fill Level Max 75-90% capacity for liquids[3][7]
Empty Container Residue Max 3% by weight or 2.5 cm of residue[8]
Satellite Storage Time Typically up to 12 months (institution-dependent)[5]

Experimental Protocol: Neutralization (For Institutional Use Only)

Note: In-lab neutralization of hazardous waste is highly regulated and should only be performed by trained personnel following a specific, approved protocol from their institution's EHS department.[9] The following is a general methodology and should not be performed without institutional approval.

  • Dilution: Slowly add small quantities of the acidic compound to a large volume of cold water (a 1:10 ratio of acid to water is a common starting point).

  • Neutralization: While stirring continuously in an ice bath, slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution.

  • pH Monitoring: Frequently monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range (typically 5.5 to 9.0).[9][10]

  • Disposal of Neutralized Solution: The resulting neutralized solution may be permissible for drain disposal, but only with explicit approval from your EHS office. It must be flushed with a large excess of water (e.g., 20 parts water to 1 part solution).[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound waste B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Acid - Solid Waste' container B->C Solid D Collect in 'Halogenated Organic Acid - Liquid Waste' container B->D Liquid E Properly label container with 'Hazardous Waste' and full chemical name C->E D->E F Store container in designated Satellite Accumulation Area E->F G Is the container full or has storage time limit been reached? F->G H Contact Institutional EHS for hazardous waste pickup G->H Yes J Continue to collect waste G->J No I End: Waste properly disposed H->I J->F

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.